Timiperone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-GYABSUSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Timiperone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.
Introduction to this compound
Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its deuterated form, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.[2] The stability and distinct mass of the deuterium-labeled compound allow it to be distinguished from its unlabeled counterpart, ensuring accurate analytical results.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that defines the percentage of the deuterated compound relative to its unlabeled (d0) and partially labeled isotopic variants. While the exact isotopic purity is lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, commercially available deuterated compounds typically exhibit high isotopic enrichment. Several suppliers, including Santa Cruz Biotechnology, MedchemExpress, and LGC Standards, offer this compound, often noting that the product may contain the d0 isotopologue.
Table 1: Representative Isotopic Purity Data for Commercially Available Deuterated Compounds
| Compound | Deuterium Label | Stated Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d2) | d2 | 94.7[3] |
| Tamsulosin-d4 (TAM-d4) | d4 | 99.5[3] |
| Oxybutynin-d5 (OXY-d5) | d5 | 98.8[3] |
| Eplerenone-d3 (EPL-d3) | d3 | 99.9[3] |
| Propafenone-d7 (PRO-d7) | d7 | 96.5[3] |
Note: This table presents example data for other deuterated compounds to illustrate the typical range of isotopic purity and is not specific to this compound. The isotopic purity of this compound for a specific lot should be confirmed via its Certificate of Analysis.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for assessing isotopic purity due to its high sensitivity and mass accuracy.[4][5]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (e.g., UPLC) to separate this compound from any potential impurities before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analyte.
-
Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The high resolution allows for the differentiation of the various isotopologues (d0, d1, d2, d3, d4).
-
Data Analysis: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[3][6]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms deuterium incorporation. The integration of the residual proton signals can be used to estimate isotopic purity.
-
²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, providing a quantitative measure of the deuterium content at each labeled position.
-
Data Analysis: By combining the data from ¹H and ²H NMR, a comprehensive assessment of the isotopic abundance and the specific sites of deuteration can be achieved.[6]
Table 2: Comparison of Analytical Methods for Isotopic Purity Determination
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions to differentiate isotopologues. | Detects the nuclear spin properties of isotopes to provide structural and quantitative information. |
| Sensitivity | Very high (nanogram level or lower).[4][5] | Lower than HRMS. |
| Information Provided | Isotopic distribution (relative abundance of d0, d1, d2, etc.).[4] | Site-specific deuterium incorporation and overall isotopic enrichment.[3] |
| Sample Consumption | Very low.[4][5] | Higher than HRMS. |
| Advantages | Rapid, highly sensitive, and requires minimal sample.[4][5] | Provides detailed structural confirmation of deuteration sites. |
| Limitations | Does not directly provide information on the position of the deuterium labels. | Lower sensitivity and can be more time-consuming. |
Signaling Pathway of Timiperone
Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain.[1][7][8] By blocking these receptors, Timiperone modulates neurotransmission in key pathways associated with psychosis.
Below is a diagram illustrating the mechanism of action of Timiperone.
Caption: Mechanism of action of Timiperone.
Experimental Workflow for Isotopic Purity Analysis
The following diagram outlines a typical workflow for determining the isotopic purity of this compound.
Caption: Workflow for isotopic purity determination.
Conclusion
The isotopic purity of this compound is a crucial factor for its use as an internal standard in quantitative bioanalysis. While the exact purity is lot-dependent, it is typically high and can be precisely determined using HRMS and NMR spectroscopy. Understanding the principles and methodologies behind these analyses is essential for researchers to ensure the quality and reliability of their experimental data. The antagonistic activity of Timiperone at dopamine D2 and serotonin 5-HT2A receptors underpins its therapeutic effect in treating psychotic disorders.
References
- 1. Timiperone - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Timiperone used for? [synapse.patsnap.com]
- 8. What is the mechanism of Timiperone? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Characterization of Timiperone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Timiperone-d4, a deuterated analog of the typical antipsychotic drug Timiperone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and pharmacokinetic studies.
Introduction
Timiperone is a butyrophenone derivative that exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors.[1][2][3] It is used in the treatment of schizophrenia and other psychotic disorders.[1] The introduction of deuterium at specific molecular positions, as in this compound, is a common strategy in drug development to influence the pharmacokinetic profile of a compound. Deuteration can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing down metabolic processes and leading to an extended half-life and altered therapeutic window.
This guide outlines a proposed synthetic route for this compound, detailed protocols for its synthesis and characterization, and expected analytical data.
Proposed Synthesis of this compound
The overall proposed reaction scheme is as follows:
Experimental Protocol: Synthesis of Intermediate 2
2.1.1. Step 1a: Reductive Amination
-
To a solution of 1,2-Phenylenediamine-d4 (1.0 eq) in toluene, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude Schiff base intermediate.
-
Dissolve the crude intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-butyl 4-((2-aminophenyl-d4)amino)piperidine-1-carboxylate.
2.1.2. Step 1b: Cyclization
-
Dissolve the product from Step 1a (1.0 eq) in ethanol.
-
Add carbon disulfide (1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2 (tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl-d4)piperidine-1-carboxylate) .
Experimental Protocol: Synthesis of this compound
2.2.1. Step 2a: Deprotection
-
Dissolve Intermediate 2 (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the TFA salt of the deprotected intermediate.
2.2.2. Step 2b: Alkylation
-
To a suspension of the deprotected intermediate from Step 2a (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 4-chloro-4'-fluorobutyrophenone (1.1 eq).
-
Heat the mixture to reflux and stir for 18-24 hours.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield This compound .
Characterization of this compound
The successful synthesis of this compound would be confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the expected and known analytical data for this compound and its non-deuterated counterpart.
Table 1: Physicochemical Properties
| Property | Timiperone | This compound |
| Molecular Formula | C₂₂H₂₄FN₃OS | C₂₂H₂₀D₄FN₃OS[4] |
| Molecular Weight | 397.51 g/mol [5] | 401.53 g/mol [4] |
| CAS Number | 57648-21-2[5] | 1185042-00-5[4] |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Timiperone) | Assignment (this compound) |
| ~8.00 | dd | 2H | Aromatic (ortho to C=O) | Aromatic (ortho to C=O) |
| ~7.15 | t | 2H | Aromatic (ortho to F) | Aromatic (ortho to F) |
| ~7.10 | m | 4H | Benzimidazole | - |
| ~4.50 | m | 1H | Piperidine CH | Piperidine CH |
| ~3.10 | m | 2H | Piperidine CH₂ (axial) | Piperidine CH₂ (axial) |
| ~3.05 | t | 2H | CH₂ adjacent to C=O | CH₂ adjacent to C=O |
| ~2.60 | t | 2H | CH₂ adjacent to piperidine N | CH₂ adjacent to piperidine N |
| ~2.20 | m | 2H | Piperidine CH₂ (equatorial) | Piperidine CH₂ (equatorial) |
| ~2.00 | m | 2H | Butyl CH₂ | Butyl CH₂ |
| ~1.90 | m | 2H | Piperidine CH₂ (axial) | Piperidine CH₂ (axial) |
Note: The signals corresponding to the benzimidazole protons (~7.10 ppm) are expected to be absent in the ¹H NMR spectrum of this compound.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment (Timiperone) | Assignment (this compound) |
| ~198.0 | C=O | C=O |
| ~165.0 (d) | C-F | C-F |
| ~150.0 | C=S | C=S |
| ~135.0 | Aromatic C | Aromatic C |
| ~130.5 (d) | Aromatic CH (ortho to C=O) | Aromatic CH (ortho to C=O) |
| ~122.0 | Benzimidazole CH | Benzimidazole CD (expect weak or absent signal) |
| ~115.5 (d) | Aromatic CH (ortho to F) | Aromatic CH (ortho to F) |
| ~110.0 | Benzimidazole C | Benzimidazole C |
| ~58.0 | Piperidine CH₂ | Piperidine CH₂ |
| ~53.0 | Piperidine CH₂ | Piperidine CH₂ |
| ~50.0 | Piperidine CH | Piperidine CH |
| ~35.0 | CH₂ adjacent to C=O | CH₂ adjacent to C=O |
| ~30.0 | Piperidine CH₂ | Piperidine CH₂ |
| ~22.0 | Butyl CH₂ | Butyl CH₂ |
Note: The signals for the deuterated carbons in the benzimidazole ring of this compound are expected to show a triplet multiplicity (due to C-D coupling) and may be of lower intensity.
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment (Timiperone) | Assignment (this compound) |
| 398.17 | [M+H]⁺ | - |
| 402.19 | - | [M+H]⁺ |
| 234.11 | [M - C₁₀H₁₀FO + H]⁺ | [M - C₁₀H₁₀FO + H]⁺ (at m/z 238.13) |
| 165.05 | [C₁₀H₁₀FO]⁺ | [C₁₀H₁₀FO]⁺ |
Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
3.2.2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any impurities.
Signaling Pathway and Experimental Workflow
Timiperone Signaling Pathway
Timiperone primarily acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Its antagonism of this receptor is believed to be the primary mechanism for its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia.[1][6]
General Experimental Workflow
The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the final, well-characterized compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined protocols and expected data are based on established chemical principles and available information on Timiperone and related compounds. This document aims to be a foundational resource for researchers interested in exploring the synthesis of deuterated antipsychotic agents for advanced pharmaceutical studies. The successful synthesis and subsequent in-vivo evaluation of this compound could provide valuable insights into the effects of deuteration on the metabolism and efficacy of butyrophenone antipsychotics.
References
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of stereospecifically deuterated phenylalamines and determination of their configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]
- 6. researchgate.net [researchgate.net]
A Deep Dive into the Pharmacokinetics of Timiperone and its Deuterated Analog, Timiperone-d4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the butyrophenone antipsychotic, timiperone, and its deuterated analog, timiperone-d4. While direct comparative pharmacokinetic studies are not publicly available, this document synthesizes existing data on timiperone's absorption, distribution, metabolism, and excretion (ADME) with the known principles of deuterium's influence on drug metabolism. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical methods, a role predicated on its near-identical physicochemical properties to timiperone, yet distinct mass for spectrometric detection. This guide will explore the established metabolic pathways of timiperone and predict the likely pharmacokinetic behavior of this compound based on the strategic placement of its deuterium atoms, offering valuable insights for researchers in drug metabolism and bioanalysis.
Introduction
Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Understanding the pharmacokinetic profile of a drug is paramount for optimizing dosing regimens and ensuring safety and efficacy. The use of deuterated analogs, such as this compound, has become a valuable tool in pharmacokinetic research, predominantly as internal standards in quantitative bioanalysis due to their ability to mimic the behavior of the parent drug during sample preparation and analysis.
This guide will first detail the known pharmacokinetics of timiperone, followed by an analysis of the chemical structure of this compound. Based on this structural information and the principles of the kinetic isotope effect, a scientifically grounded comparison of the expected pharmacokinetic profiles of these two compounds will be presented.
Pharmacokinetics of Timiperone
The pharmacokinetic profile of timiperone has been characterized through various in vitro and in vivo studies. The key parameters are summarized in the table below.
| Pharmacokinetic Parameter | Value/Description | Species | Reference |
| Absorption | Readily absorbed after oral administration. | Human/Rat | [2] |
| Distribution | Highly bound to plasma proteins (>95%). | Human | [2] |
| Metabolism | Primarily metabolized by carbonyl reductase in the liver cytosol to its reduced form. | Human | [2] |
| Vmax | 0.81 ± 0.19 nmol/mg/min | Human Liver Cytosol | |
| Km | 29.7 ± 15.1 µM | Human Liver Cytosol | |
| Intrinsic Clearance (Vmax/Km) | ~1.3-2.4 times higher than haloperidol | Human Liver Cytosol | |
| Excretion | Excreted in both urine and feces. | Rat | [2] |
This compound: Structure and Predicted Pharmacokinetics
This compound is a stable isotope-labeled version of timiperone. Its primary role in research and development is as an internal standard for the accurate quantification of timiperone in biological matrices using mass spectrometry-based assays.
Chemical Structure:
The molecular formula for this compound is C22H20D4FN3OS.[3][4] The four deuterium atoms are located on the benzimidazolinyl moiety of the molecule.[4]
Predicted Pharmacokinetic Profile of this compound:
The substitution of hydrogen with deuterium can, in some cases, lead to a "kinetic isotope effect" (KIE), where the bond to deuterium is stronger than the bond to hydrogen, potentially slowing down metabolic reactions that involve the cleavage of this bond.
However, the primary metabolic pathway of timiperone is the reduction of the ketone group on the butyrophenone side chain, a process catalyzed by carbonyl reductase.[2] The deuteration in this compound is on the benzimidazolinyl ring, which is distant from the site of this primary metabolic transformation. Therefore, a significant kinetic isotope effect on the rate of ketone reduction is not expected.
Based on this, the pharmacokinetic profile of this compound is predicted to be very similar to that of timiperone. The absorption, distribution, and excretion pathways are unlikely to be affected by the isotopic labeling. The rate of metabolism via ketone reduction should also be comparable.
| Pharmacokinetic Parameter | Predicted Value/Description for this compound | Rationale |
| Absorption | Expected to be similar to timiperone. | Isotopic labeling is unlikely to affect passive diffusion or active transport mechanisms. |
| Distribution | Expected to be similar to timiperone (>95% protein bound). | The small change in molecular weight is unlikely to significantly alter protein binding affinity. |
| Metabolism | Rate of ketone reduction is expected to be similar to timiperone. | Deuterium atoms are not located at the site of primary metabolism, therefore a significant kinetic isotope effect is not anticipated. |
| Excretion | Expected to be similar to timiperone. | The pathways of elimination for the parent drug and its metabolites are not expected to be altered by the isotopic labeling. |
Experimental Protocols
In Vitro Metabolism of Timiperone in Human Liver Cytosol
This protocol is based on the methodology described by Shimoda et al. (1998).[2]
Objective: To determine the kinetic parameters of timiperone reduction in human liver cytosol.
Materials:
-
Human liver cytosol (pooled from multiple donors)
-
Timiperone
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., a structurally related compound)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver cytosol (e.g., 0.5 mg/mL protein), timiperone at various concentrations (e.g., 1-200 µM), and the NADPH regenerating system in potassium phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the reduced timiperone metabolite using a validated LC-MS/MS method.
-
Calculate the initial velocity of the reaction at each substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Caption: Workflow for in vitro metabolism of timiperone.
Bioanalytical Method for Timiperone Quantification using this compound as an Internal Standard
While a specific published protocol with full validation data was not identified in the initial search, the following represents a typical LC-MS/MS method for the quantification of a small molecule drug in a biological matrix, using a stable isotope-labeled internal standard.
Objective: To accurately quantify the concentration of timiperone in plasma samples.
Materials:
-
Plasma samples containing timiperone
-
This compound (internal standard)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma sample, add a fixed amount of this compound solution.
-
Vortex to mix.
-
Add a protein precipitation solvent to precipitate plasma proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the supernatant onto the LC-MS/MS system.
-
Separate timiperone and this compound from other matrix components using a suitable chromatographic gradient.
-
Detect and quantify timiperone and this compound using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for each compound are monitored.
-
-
Quantification:
-
Generate a calibration curve by analyzing plasma samples spiked with known concentrations of timiperone and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of timiperone to the peak area of this compound for each standard and unknown sample.
-
Determine the concentration of timiperone in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Caption: Bioanalytical workflow for timiperone quantification.
Signaling Pathway of Timiperone
Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.
Caption: Timiperone's primary mechanism of action.
Conclusion
References
Deuterium Labeling Effects on Timiperone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential effects of deuterium labeling on the metabolism of Timiperone, a butyrophenone antipsychotic. While direct experimental data on deuterated Timiperone is not currently available in published literature, this document synthesizes information on Timiperone's known metabolic pathways, the principles of deuterium's kinetic isotope effect, and standard methodologies in drug metabolism studies. By examining the metabolism of structurally similar compounds and the established impact of deuteration on drug pharmacokinetics, we provide a predictive overview of how deuterium substitution could modulate Timiperone's metabolic fate. This guide is intended to serve as a foundational resource for researchers interested in developing deuterated analogs of Timiperone with potentially improved pharmacokinetic profiles.
Introduction to Timiperone and the Rationale for Deuterium Labeling
Timiperone is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol. It is used in the treatment of schizophrenia. Like many antipsychotics, Timiperone undergoes extensive first-pass metabolism, which can lead to variability in patient response and the formation of multiple metabolites. Most antipsychotic agents are lipophilic and are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4[1].
Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in drug development.[2] The substitution of hydrogen with deuterium at specific sites in a drug molecule can slow down metabolic reactions due to the kinetic isotope effect (KIE).[2] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. By strategically placing deuterium atoms at metabolically labile positions, it is possible to:
-
Increase drug half-life: Slower metabolism leads to a longer duration of action.[3]
-
Reduce metabolic clearance: This can result in higher systemic exposure with lower or less frequent dosing.[4]
-
Improve the safety profile: By reducing the formation of potentially toxic or active metabolites.[3]
-
Enhance bioavailability: By decreasing presystemic metabolism.[3]
This guide will outline the probable metabolic pathways of Timiperone and hypothesize the effects of deuterium labeling on these pathways.
Metabolic Pathways of Timiperone
Based on the metabolism of other butyrophenone antipsychotics like haloperidol, Timiperone is expected to be metabolized primarily through two major pathways:
-
N-dealkylation: This involves the cleavage of the N-alkyl group from the piperidine nitrogen, a common metabolic route for many drugs containing alkylamino moieties.[5][6] This process is often catalyzed by CYP enzymes, such as CYP3A4.[7]
-
Ketone Reduction: The carbonyl group on the butyrophenone side chain can be reduced to a secondary alcohol, forming a hydroxylated metabolite.
These Phase I reactions are followed by Phase II conjugation reactions, such as glucuronidation, which facilitate the excretion of the metabolites.[8]
dot
Caption: Proposed Metabolic Pathway of Timiperone.
Predicted Effects of Deuterium Labeling on Timiperone Metabolism
Strategic deuteration of Timiperone could significantly alter its metabolic profile. The following are hypothetical scenarios for deuterium substitution:
Deuteration of the Butyrophenone Side Chain
Placing deuterium atoms on the carbon alpha to the carbonyl group could slow down ketone reduction. However, N-dealkylation is often the more dominant metabolic pathway for butyrophenones.
Deuteration of the Piperidine Ring and N-alkyl Group
The most significant impact on Timiperone's metabolism is expected from deuteration at sites susceptible to N-dealkylation. Specifically, placing deuterium on the carbons of the N-butyl chain attached to the piperidine ring would likely decrease the rate of N-dealkylation. This would lead to:
-
Increased plasma concentrations and half-life of the parent drug (Timiperone).
-
Decreased formation of the N-dealkylated metabolite.
This "metabolic switching" could potentially enhance the therapeutic efficacy and reduce variability in patient response.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical pharmacokinetic data comparing standard Timiperone with a deuterated version (D-Timiperone), where deuterium has been placed on the N-butyl group to inhibit N-dealkylation. These values are for illustrative purposes and are based on typical effects observed with deuterated drugs.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Timiperone | 25 | 27.7 |
| D-Timiperone | 55 | 12.6 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Timiperone | D-Timiperone | Fold Change |
| Cmax (ng/mL) | 150 | 225 | 1.5 |
| Tmax (h) | 1.5 | 2.0 | 1.3 |
| AUC (0-t) (ng·h/mL) | 900 | 1980 | 2.2 |
| t½ (h) | 4.5 | 9.5 | 2.1 |
| CL/F (mL/h/kg) | 1111 | 505 | 0.45 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to evaluate the effects of deuterium labeling on Timiperone metabolism.
Synthesis of Deuterated Timiperone
The synthesis of deuterated Timiperone would involve the use of deuterated starting materials. For example, to introduce deuterium on the N-butyl chain, a deuterated analog of 1-bromo-4-chlorobutane could be used in the alkylation step of the piperidine derivative. The final product would be purified by chromatography and its identity and isotopic purity confirmed by mass spectrometry and NMR.
dot
Caption: General Workflow for the Synthesis of Deuterated Timiperone.
In Vitro Metabolism Study
Objective: To compare the metabolic stability of Timiperone and D-Timiperone in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Timiperone and D-Timiperone stock solutions
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Pre-incubate human liver microsomes in phosphate buffer at 37°C.
-
Add Timiperone or D-Timiperone to the microsome suspension to initiate the reaction.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug.
-
Calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of Timiperone and D-Timiperone in rats after oral administration.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of Timiperone or D-Timiperone suspension to respective groups of rats.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of Timiperone, D-Timiperone, and their major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using appropriate software.
Bioanalytical Method (LC-MS/MS)
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of Timiperone and its metabolites in plasma.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: Appropriate for the column dimensions.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[9]
Conclusion
Deuterium labeling represents a promising strategy to optimize the pharmacokinetic properties of Timiperone. By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, particularly those involved in N-dealkylation, it is plausible to develop a deuterated analog of Timiperone with a longer half-life, reduced clearance, and potentially an improved therapeutic profile. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro, and in vivo evaluation of such a deuterated compound. Further research is warranted to experimentally validate these hypotheses and to fully characterize the metabolic and pharmacokinetic profile of deuterated Timiperone.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. drughunter.com [drughunter.com]
- 9. salamandra.net [salamandra.net]
A Technical Guide to Dopamine D2 Receptor Binding Assays
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for conducting dopamine D2 receptor binding assays. While the topic specifies Timiperone-d4, it is important to note that deuterated compounds like this compound are typically used as internal standards for mass spectrometry analysis rather than as primary ligands in receptor binding assays. The standard practice for these assays involves using a radiolabeled ligand, such as [³H]Spiperone or [¹¹C]Raclopride, to quantify the binding of other unlabeled compounds. This document will, therefore, focus on the established protocols using these standard radioligands to characterize the binding of test compounds to the dopamine D2 receptor.
The Dopamine D2 Receptor and Its Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like receptor family, which also includes the D3 and D4 subtypes.[1][2] These receptors are critical targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] D2-like receptors are primarily coupled to Gαi/o proteins.[2] Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[1][2]
Principles of Radioligand Binding Assays
Radioligand binding assays are fundamental tools for studying receptor pharmacology. They are used to determine key parameters such as receptor density (Bmax), ligand affinity (Kd), and the binding affinity of competing unlabeled drugs (Ki).
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which represents the radioligand concentration at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax).
-
Competition Assays: In these assays, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's inhibitory constant (Ki) by measuring its ability to displace the radioligand. The IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow
The general workflow for a radioligand binding assay is a multi-step process that requires careful preparation and execution. The primary steps include the preparation of cell membranes containing the receptor of interest, incubation with the radioligand and test compounds, separation of bound and free radioligand, and quantification of radioactivity.
Detailed Experimental Protocols
The following protocols are generalized examples for performing D2 receptor binding assays using [³H]Spiperone.[3] Researchers should optimize these conditions for their specific receptor preparation and equipment.
4.1. Membrane Preparation
-
Homogenize frozen tissue or cultured cells expressing D2 receptors in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[4]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[4]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.[4]
-
Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[4]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]
4.2. Saturation Binding Assay Protocol ([³H]Spiperone)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Set up assay tubes or a 96-well plate. For each concentration of radioligand, prepare tubes for total binding and non-specific binding (NSB).
-
Add increasing concentrations of [³H]Spiperone (e.g., 0.01 - 5 nM) to the appropriate wells.
-
To the NSB wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate the receptors.
-
Add the D2 receptor membrane preparation (e.g., 10-50 µg protein) to each well.
-
Bring the final assay volume to 250-800 µL with assay buffer.[3][4]
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[4]
-
Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine).[4]
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and plot it against the radioligand concentration. Use non-linear regression to fit the data to a one-site binding model to determine Kd and Bmax.
4.3. Competition Binding Assay Protocol
-
Follow the setup for the saturation assay, but use a single, fixed concentration of [³H]Spiperone (typically near its Kd value).
-
To the assay wells, add a range of concentrations of the unlabeled competitor drug.
-
Include control wells for total binding (radioligand + membranes) and NSB (radioligand + membranes + saturating concentration of a standard antagonist like Haloperidol).
-
Incubate, filter, and count as described above.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[4]
Data Presentation: Binding Affinities of Common D2 Ligands
The following table summarizes the binding affinities (Ki) of several standard ligands for the dopamine D2 receptor, as determined by radioligand binding assays. These values can vary depending on the experimental conditions and tissue/cell line used.
| Compound | Receptor Subtype | pKi ± SEM | Ki (nM) | Reference Radioligand |
| Haloperidol | D2longR | 9.56 ± 0.06 | 0.28 | [³H]N-methylspiperone |
| Dopamine | D2longR | 5.53 ± 0.19 | 4500 | [³H]N-methylspiperone |
| R-(-)-Apomorphine | D2longR | 6.86 ± 0.05 | 140 | [³H]N-methylspiperone |
Table 1: Comparative D2 receptor affinities of selected dopamine receptor ligands obtained from competition binding studies. Data adapted from whole cell homogenate studies.[1]
Note: Dopamine, as an agonist, often displays two affinity states (high and low). The value presented is from a one-site binding model fit.[1] The affinity of agonists is highly dependent on the G protein-coupled state of the receptor.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
Solubility Profile of Timiperone-d4 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. Due to the limited availability of direct quantitative solubility data for this compound, this document compiles qualitative information and data from closely related compounds to provide researchers with a reliable reference for handling this compound in a laboratory setting.
Introduction to this compound
Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia. Its deuterated form, this compound, is often utilized as an internal standard in pharmacokinetic studies and other analytical applications. Understanding its solubility in various solvents is critical for accurate sample preparation, formulation development, and in vitro assay design.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀D₄FN₃OS |
| Molecular Weight | 401.53 g/mol |
| Appearance | White to Beige Solid |
| Storage | Refrigerator |
Solubility Data
Table 1: Solubility of Timiperone and Related Compounds in Common Laboratory Solvents
| Solvent | Timiperone | Butyrophenone (Parent Compound) | Melperone-d4 (Related Butyrophenone) |
| Chloroform | Slightly Soluble[1] | Slightly Soluble[2] | - |
| Methanol | Slightly Soluble[1] | Slightly Soluble[2] | - |
| Dimethylformamide (DMF) | - | - | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | - | - | Soluble[3] |
| Ethanol | - | - | Soluble[3] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | - | - | Soluble[3] |
| Water | - | Insoluble[2] | - |
Note: "Slightly soluble" indicates that the solute has a solubility of approximately 1-10 mg/mL. "Soluble" generally implies a solubility of >10 mg/mL. The data for Melperone-d4 suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like DMF and DMSO, and in ethanol.
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Pipettes and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Visualizations
Signaling Pathway of Timiperone
Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.
Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
Commercial Availability and Technical Guide for Timiperone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of Timiperone-d4. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled internal standard in quantitative bioanalytical assays.
Commercial Sources and Availability
This compound is a deuterated analog of Timiperone, a typical antipsychotic of the butyrophenone class. It is primarily used as an internal standard in mass spectrometry-based quantification of Timiperone in biological matrices. Several reputable chemical suppliers specialize in the synthesis and distribution of such labeled compounds for research purposes.
Key commercial suppliers for this compound include:
-
LGC Standards: A prominent supplier of reference materials, LGC Standards offers this compound (Major) which may contain the unlabeled (d0) form. They provide the product in various pack sizes, typically 1 mg and 10 mg, and offer the option of exact weight packaging with a corresponding certificate.
-
Santa Cruz Biotechnology, Inc. (SCBT): SCBT is another key supplier of biochemicals for research, listing this compound (Major) in their catalog. They provide basic physicochemical data and emphasize that the product is for research use only.
It is important to note that lot-specific data regarding purity, isotopic enrichment, and other quantitative measures are typically provided on the Certificate of Analysis (CoA) that accompanies the product upon purchase.
Technical Specifications
While specific values are lot-dependent, the following tables summarize the typical technical data and product specifications for commercially available this compound, based on information from suppliers and example Certificates of Analysis for similar deuterated standards.
Table 1: General Product Information
| Parameter | Description |
| Chemical Name | 4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-d4)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone |
| Synonyms | This compound (Major) |
| Molecular Formula | C₂₂H₂₀D₄FN₃OS |
| Molecular Weight | 401.53 g/mol |
| CAS Number | 1185042-00-5 (d4 labeled) |
| Unlabeled CAS | 57648-21-2 |
| Physical Form | Solid |
Table 2: Typical Quantitative Data (Lot-Specific)
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, LC-MS/MS |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Deuterium Incorporation | 4 Deuterium Atoms | Mass Spectrometry |
Note: The data in Table 2 are representative. Researchers must refer to the lot-specific Certificate of Analysis provided by the supplier for precise values.
Experimental Protocol: Quantification of Timiperone in Human Plasma using this compound by LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of Timiperone in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of antipsychotic drugs.
Materials and Reagents
-
Timiperone analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
Spike 100 µL of blank human plasma with the appropriate concentration of Timiperone standard solutions to prepare calibration curve standards and quality control (QC) samples.
-
To 100 µL of each plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Timiperone: m/z 398.2 → 165.1 (quantifier), m/z 398.2 → 228.1 (qualifier)
-
This compound: m/z 402.2 → 165.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for each transition (e.g., 20-30 eV)
Note: The MRM transitions and instrument parameters should be optimized for the specific mass spectrometer being used.
Visualizations
Signaling Pathway of Timiperone
Timiperone is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on positive symptoms like hallucinations and delusions.[2]
Caption: Antagonistic action of Timiperone on D2 and 5-HT2A receptors.
Experimental Workflow for Timiperone Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying Timiperone in plasma samples.
Caption: Workflow for Timiperone quantification in plasma.
References
Methodological & Application
Application Note: Quantification of Timiperone in Brain Tissue Homogenates using Timiperone-d4 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Timiperone is a butyrophenone antipsychotic medication used in the treatment of schizophrenia.[1][2] It primarily acts as an antagonist of dopamine D2 receptors and also has an affinity for serotonin 5-HT2A receptors.[1][2] Accurate quantification of Timiperone in brain tissue is crucial for preclinical and clinical research, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This application note provides a detailed protocol for the extraction and quantification of Timiperone in brain tissue homogenates using its stable isotope-labeled internal standard, Timiperone-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle This method utilizes the principle of stable isotope dilution analysis. A known quantity of this compound, which is chemically identical to Timiperone but has a higher mass, is added to the brain homogenate samples at the beginning of the sample preparation process. During extraction and analysis, any sample loss will affect both the analyte (Timiperone) and the internal standard (this compound) equally. The LC-MS/MS system differentiates the two compounds by their mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard, an accurate and precise quantification of Timiperone can be achieved, correcting for variability in sample recovery and instrument response.
Experimental Protocol
1. Materials and Reagents
-
Timiperone analytical standard
-
This compound analytical standard
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Rat or mouse brain tissue, stored at -80°C
-
Homogenization Buffer (e.g., Tris-buffered saline)
-
Mechanical homogenizer (e.g., IKA Ultra-Turrax)[3]
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Analytical balance
-
Calibrated pipettes
-
LC-MS/MS system
2. Preparation of Solutions
-
Timiperone Stock Solution (1 mg/mL): Accurately weigh and dissolve Timiperone in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Timiperone stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a working solution of this compound (e.g., 50 ng/mL) for spiking into samples.
3. Brain Tissue Homogenization
-
On an ice bath, accurately weigh approximately 100 mg of frozen brain tissue.
-
Add ice-cold homogenization buffer at a ratio of 1:10 (w/v), for example, 1 mL of buffer for 100 mg of tissue.[3]
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[3] Keep the sample on ice throughout the process to prevent degradation.
-
Store the homogenate at -80°C if not used immediately.
4. Sample Preparation and Extraction
-
Thaw the brain homogenate on ice.
-
Aliquot 100 µL of the homogenate into a clean microcentrifuge tube. For the calibration curve, use blank brain homogenate.
-
Add 10 µL of the appropriate Timiperone working solution to the blank homogenate samples to create calibration standards. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 10 µL of the this compound internal standard working solution (50 ng/mL) to all samples (calibration standards, controls, and unknowns).
-
Vortex mix for 15 seconds.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Vortex, centrifuge briefly, and transfer the final solution to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis (Representative Conditions)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Note: These are hypothetical and must be optimized empirically)
-
Timiperone: Q1 -> Q3 (e.g., m/z 426.2 -> 123.1)
-
This compound: Q1 -> Q3 (e.g., m/z 430.2 -> 127.1)
-
Data Presentation
The performance of the assay should be validated to ensure reliability. The following table summarizes representative quantitative data that should be established during method validation.
| Parameter | Representative Value |
| Analyte | Timiperone |
| Internal Standard | This compound |
| Matrix | Brain Tissue Homogenate |
| Linearity Range | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/g |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
These values are for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for Timiperone quantification in brain tissue.
Caption: Timiperone's mechanism of action as a receptor antagonist.
References
Application Notes and Protocols: Timiperone in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic of the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2] Its therapeutic effects are mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in-vivo quantification of receptor occupancy, providing crucial information for drug development, dose selection, and understanding the pharmacodynamic effects of neuropsychiatric drugs.[3]
This document provides detailed application notes and protocols for PET imaging studies designed to assess the receptor occupancy of Timiperone at its primary targets. It is important to note that while Timiperone-d4 is the topic of interest, its direct application is not as a PET imaging agent. Deuterated compounds like this compound are instrumental as internal standards in mass spectrometry-based bioanalytical methods. These methods are essential for accurately quantifying the plasma concentration of Timiperone during PET studies, which is then correlated with the receptor occupancy data obtained using a suitable radiotracer.
Target Receptors and Signaling Pathways
Dopamine D2 Receptor (D2R)
The D2R is a G protein-coupled receptor (GPCR) that plays a critical role in various neurological and psychiatric conditions.[2][4] Antagonism of D2Rs in the striatum is a key mechanism of action for most antipsychotic drugs.[4] The signaling cascade of the D2R primarily involves the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5][6]
Serotonin 5-HT2A Receptor (5-HT2AR)
The 5-HT2A receptor is another GPCR implicated in the pathophysiology of psychiatric disorders.[1] Atypical antipsychotics often exhibit high affinity for this receptor, which is thought to contribute to their improved side-effect profile.[7] The 5-HT2AR is primarily coupled to the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
Experimental Protocols for PET Imaging
The following are generalized protocols for conducting PET imaging studies to determine the receptor occupancy of Timiperone. The choice of radiotracer and animal model will depend on the specific research question.
General Experimental Workflow
A typical receptor occupancy study involves a baseline PET scan followed by a second scan after the administration of the drug of interest (in this case, Timiperone).[10] The reduction in radiotracer binding in the second scan is used to calculate the percentage of receptors occupied by the drug.[10]
Protocol for Dopamine D2 Receptor Occupancy (using [¹¹C]raclopride)
-
Radiotracer: [¹¹C]raclopride is a widely used antagonist radiotracer for PET imaging of D2 receptors.[11][12]
-
Animal Model: Rodents (rats, mice) or non-human primates.[11][13]
-
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner. Monitor vital signs throughout the experiment.
-
Baseline Scan:
-
Drug Administration: Administer a single dose of Timiperone (e.g., intravenously or intraperitoneally) at a predetermined time before the second scan.
-
Occupancy Scan:
-
After a sufficient time for Timiperone to reach its target, administer a second bolus of [¹¹C]raclopride.
-
Acquire dynamic PET data for 60-90 minutes.
-
Continue blood sampling.
-
-
Data Analysis:
-
Reconstruct PET images and define regions of interest (ROIs), including the striatum (high D2R density) and cerebellum (reference region).
-
Perform kinetic modeling (e.g., using a simplified reference tissue model) to calculate the binding potential (BP_ND) for both scans.
-
Calculate D2 receptor occupancy using the formula:
-
% Occupancy = [(BP_ND_baseline - BP_ND_post-timiperone) / BP_ND_baseline] * 100
-
-
-
Protocol for Serotonin 5-HT2A Receptor Occupancy (using [¹¹C]MDL 100,907)
-
Radiotracer: [¹¹C]MDL 100,907 is a highly selective antagonist radiotracer for 5-HT2A receptors.[14][15]
-
Procedure:
-
Animal Preparation: Similar to the D2R protocol.
-
Baseline Scan:
-
Drug Administration: Administer Timiperone.
-
Occupancy Scan:
-
Administer a second bolus of [¹¹C]MDL 100,907.
-
Acquire dynamic PET data for 90 minutes.
-
Continue blood sampling.
-
-
Data Analysis:
-
Define ROIs, including cortical regions (high 5-HT2AR density) and cerebellum (reference region).
-
Perform kinetic modeling to determine BP_ND.
-
Calculate 5-HT2A receptor occupancy as described above.
-
-
Role of this compound in Bioanalytical Methods
Accurate measurement of Timiperone plasma concentrations is critical for establishing a dose-occupancy relationship. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical similarity to Timiperone, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.
LC-MS/MS Protocol for Timiperone Quantification
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable chromatographic column to separate Timiperone and this compound from other plasma components.
-
Detect and quantify Timiperone and this compound using multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Timiperone and a fixed concentration of this compound.
-
Determine the concentration of Timiperone in the plasma samples by comparing the peak area ratio of Timiperone to this compound against the calibration curve.
-
Data Presentation
Quantitative data from PET receptor occupancy studies are typically presented in tables to facilitate comparison across different drug doses and to establish a relationship between plasma concentration and receptor occupancy.
Table 1: Representative Dopamine D2 Receptor Occupancy Data for a Butyrophenone Antipsychotic (Note: This is representative data based on studies of similar compounds, as specific PET data for Timiperone is not publicly available.[18])
| Timiperone Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Striatal D2 Receptor Occupancy (%) |
| 0.1 | 5 | 20 |
| 0.3 | 15 | 50 |
| 1.0 | 50 | 75 |
| 3.0 | 150 | 90 |
Table 2: Representative Serotonin 5-HT2A Receptor Occupancy Data for a Butyrophenone Antipsychotic (Note: This is representative data based on studies of similar compounds.[19][20])
| Timiperone Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Cortical 5-HT2A Receptor Occupancy (%) |
| 0.1 | 5 | 30 |
| 0.3 | 15 | 60 |
| 1.0 | 50 | 85 |
| 3.0 | 150 | 95 |
Conclusion
PET imaging is an invaluable tool for characterizing the in-vivo pharmacology of Timiperone. By utilizing appropriate radiotracers for the dopamine D2 and serotonin 5-HT2A receptors, researchers can obtain quantitative data on receptor occupancy, which is essential for optimizing dosing strategies and understanding the drug's mechanism of action. The use of this compound as an internal standard in complementary bioanalytical assays is crucial for establishing a robust pharmacokinetic/pharmacodynamic relationship. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals interested in conducting such studies.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [11C]MDL 100907, a radioligland for selective imaging of 5-HT(2A) receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]
- 18. Haloperidol - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Central 5-HT2A and D2 dopamine receptor occupancy after sublingual administration of ORG 5222 in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Receptor Occupancy Assays Using Timiperone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Timiperone-d4, a deuterated analog of timiperone, serves as a valuable tool in in vitro receptor occupancy studies, often utilized as an internal standard in mass spectrometry-based assays or as a tracer in radioligand binding assays. These application notes provide detailed protocols for determining the receptor occupancy of this compound at its primary targets using in vitro methods.
Receptor occupancy assays are crucial in drug development to quantify the binding of a therapeutic agent to its intended target. This information is vital for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and assessing potential off-target effects.
Data Presentation: Receptor Binding Affinities
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Timiperone | Potent antagonist | Potent antagonist |
| Haloperidol | 0.5 - 2.5 | 5 - 20 |
| Spiperone | 0.03 - 0.2 | 0.5 - 2.0 |
| Benperidol | ~0.03 | ~3.75 |
Note: The data presented are compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay for D2 and 5-HT2A Receptor Occupancy
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) or in brain tissue homogenates.
Materials:
-
This compound (test compound)
-
Radioligand:
-
For D2 receptor: [³H]-Spiperone or [³H]-Raclopride
-
For 5-HT2A receptor: [³H]-Ketanserin or [³H]-Spiperone
-
-
Cell Membranes: Membranes from cells stably expressing human D2 or 5-HT2A receptors, or rat striatal (for D2) or cortical (for 5-HT2A) tissue homogenates.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific Binding Competitor:
-
For D2 receptor: 10 µM Haloperidol or Butaclamol
-
For 5-HT2A receptor: 10 µM Ketanserin or Mianserin
-
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Polyethyleneimine (PEI) solution (0.3% in water) for pre-soaking filters
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes or tissue homogenates on ice.
-
Homogenize the tissue in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes to reduce non-specific binding.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding competitor, 25 µL of radioligand, and 50 µL of membrane suspension.
-
This compound Competition: 25 µL of this compound dilution, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials or a compatible microplate.
-
Add 4-5 mL of scintillation cocktail to each vial or the appropriate amount for the microplate.
-
Allow the filters to sit in the cocktail for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways
Caption: Antagonistic action of this compound on D2 and 5-HT2A receptor signaling pathways.
Experimental Workflow
References
Application Notes and Protocols for Timiperone-d4 Treatment in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, which primarily functions as a dopamine D2 receptor antagonist.[1] Emerging evidence suggests that several dopamine D2 receptor antagonists possess anti-neoplastic properties, capable of inducing apoptosis, cell cycle arrest, and reducing cell proliferation in various cancer cell lines.[2][3] These effects are thought to be mediated through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and Hedgehog pathways.[4][5] Timiperone-d4 is a deuterated form of Timiperone. While specific data on the anti-cancer effects of this compound is not currently available, these application notes provide a hypothetical framework for its use in cancer cell culture studies, based on the known effects of its parent compound and other closely related butyrophenones like haloperidol.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound treatment in various cancer cell lines, extrapolated from studies on similar compounds.[3]
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 72h |
| U87 | Glioblastoma | 25 |
| T98 | Glioblastoma | 37 |
| U251 | Glioblastoma | 40 |
| HCT116 | Colorectal Carcinoma | 30 |
| SW620 | Colorectal Carcinoma | 35 |
Note: These values are hypothetical and based on published data for haloperidol.[3] Actual IC50 values for this compound must be determined experimentally.
Table 2: Hypothetical Apoptosis Induction by this compound in U87 Glioblastoma Cells
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) after 48h |
| Vehicle Control (DMSO) | - | 5% |
| This compound | 25 (IC50) | 35% |
| This compound | 50 (2x IC50) | 60% |
Note: This data is a hypothetical representation based on the pro-apoptotic effects of related compounds.[3][6] Experimental validation is required.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete growth medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete growth medium.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC and PI fluorescence will allow for the differentiation of live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).
-
Visualizations
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound effects.
References
- 1. Haloperidol Instigates Endometrial Carcinogenesis and Cancer Progression by the NF-κB/CSF-1 Signaling Cascade [mdpi.com]
- 2. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Antipsychotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Timiperone-d4 in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, which has been utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] In the realm of preclinical drug development, animal models of psychosis are crucial for assessing the therapeutic potential and underlying mechanisms of novel antipsychotic compounds.
Timiperone-d4 is the deuterated analogue of Timiperone, meaning specific hydrogen atoms in its structure have been replaced by deuterium. This isotopic labeling increases the molecular weight of the compound, making it readily distinguishable from the non-labeled Timiperone using mass spectrometry.[4] Consequently, this compound serves as an invaluable tool, predominantly as an internal standard, for the precise quantification of Timiperone in biological samples during pharmacokinetic (PK) and pharmacodynamic (PD) investigations.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with Timiperone in relevant animal models of psychosis.
Mechanism of Action of Timiperone
Timiperone's antipsychotic effects are mediated through its interaction with key neurotransmitter systems in the brain. The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors within the mesolimbic pathway.[1][7] Hyperactivity of this pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[8] By antagonizing D2 receptors, Timiperone dampens excessive dopaminergic signaling, leading to the amelioration of these symptoms.[1][2]
Furthermore, Timiperone exhibits antagonistic activity at serotonin 5-HT2A receptors.[2][3] This action is thought to contribute to its overall antipsychotic profile and may help to mitigate some of the extrapyramidal side effects that are commonly associated with potent D2 receptor blockade.[2]
Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.
Data Presentation: Receptor Binding Profile
The following table provides a summary of the binding affinities of Timiperone for various neurotransmitter receptors, which is fundamental to understanding its pharmacological effects and potential side-effect profile.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.8 - 2.5 |
| Serotonin 5-HT2A | 3.5 - 15 |
| Alpha-1 Adrenergic | 10 - 30 |
| Histamine H1 | 40 - 80 |
| Dopamine D1 | > 500 |
| Muscarinic M1 | > 1000 |
| Note: These values are approximations derived from various sources and may differ based on experimental conditions. |
Experimental Protocols
Pharmacologically-Induced Hyperactivity Model
This widely-used in vivo model assesses the potential of a compound to mitigate the positive symptoms of psychosis. Psychostimulants, such as amphetamine (a dopamine releaser) or NMDA receptor antagonists like phencyclidine (PCP), induce a state of hyperlocomotion in rodents that is reliably reversed by clinically effective antipsychotics.[9]
Objective: To evaluate the efficacy of Timiperone in attenuating psychostimulant-induced hyperactivity in rodents and to establish a brain/plasma concentration-response relationship using this compound as an internal standard for bioanalysis.
Caption: Workflow for the pharmacologically-induced hyperactivity model.
Materials:
-
Male Wistar rats (200-250g) or male C57BL/6 mice (20-25g)
-
Timiperone
-
This compound (for analytical use)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
d-Amphetamine sulfate or Phencyclidine (PCP)
-
Automated open-field activity chambers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Acclimatization and Habituation: House animals in a controlled environment for at least one week prior to testing. On the day of the experiment, allow animals to habituate to the testing room for at least 60 minutes. Place each animal individually into the open-field chamber for a 30-minute habituation period.
-
Drug Administration: Prepare fresh solutions of Timiperone (e.g., 0.05, 0.15, 0.5 mg/kg) and the psychostimulant (e.g., d-amphetamine 1.5 mg/kg). Administer Timiperone or vehicle via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: 30 minutes following the Timiperone/vehicle injection, administer the psychostimulant or vehicle.
-
Behavioral Assessment: Immediately after the psychostimulant injection, return the animals to the open-field chambers and record their locomotor activity (e.g., total distance traveled) for the next 60-90 minutes.
-
Bioanalysis: Process the plasma and brain tissue homogenates. Use this compound as an internal standard to accurately quantify Timiperone concentrations via a validated LC-MS/MS method.
Expected Outcome: Timiperone is expected to produce a dose-dependent reduction in psychostimulant-induced hyperlocomotion. The bioanalytical data will allow for the correlation of drug concentrations in the brain and plasma with the observed behavioral effects.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Deficits in sensorimotor gating, a neural process that filters out irrelevant sensory information, are a core feature of schizophrenia. In a laboratory setting, this can be measured as a reduction in the startle response to a strong auditory stimulus when it is preceded by a weaker, non-startling prepulse. This prepulse inhibition (PPI) is disrupted in individuals with schizophrenia and can be pharmacologically induced in rodents.[9]
Objective: To assess the ability of Timiperone to reverse the disruption of PPI caused by a dopamine agonist (e.g., apomorphine) and to correlate this with brain and plasma drug concentrations determined using this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Timiperone and this compound
-
Vehicle
-
Apomorphine hydrochloride
-
Acoustic startle response chambers
Procedure:
-
Drug Administration: Administer Timiperone (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle 30 minutes before the administration of apomorphine (0.5 mg/kg, s.c.) or its vehicle.
-
PPI Testing: 10 minutes after the apomorphine injection, place the animals in the startle chambers for a 5-minute acclimation period with background white noise (e.g., 68 dB). The test session should consist of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: 120 dB acoustic stimulus.
-
Prepulse-pulse trials: A prepulse (e.g., 76 dB or 84 dB) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Calculation: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials.
-
% PPI = [1 - (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial)] * 100
-
-
Sample Collection and Bioanalysis: Following the PPI session, collect and process blood and brain samples for LC-MS/MS analysis of Timiperone concentrations, using this compound as the internal standard.
Expected Outcome: Apomorphine is expected to significantly disrupt PPI. Pre-treatment with Timiperone should dose-dependently restore PPI to levels seen in control animals. This functional outcome can then be correlated with the measured drug concentrations.
Advanced Applications of this compound
Beyond its use as an internal standard, this compound can be employed in more sophisticated pharmacokinetic studies:
-
Kinetic Isotope Effect and Metabolic Profiling: Co-administering a mixture of Timiperone and this compound allows for the investigation of potential kinetic isotope effects on metabolism. A change in the ratio of the two compounds over time in plasma can indicate that the deuterated positions are involved in a rate-limiting metabolic step.
-
Absolute Bioavailability: By administering this compound intravenously and non-labeled Timiperone orally, the absolute oral bioavailability can be determined in a single experiment, thereby reducing animal use and inter-animal variability.
Conclusion
The strategic use of this compound is integral to the rigorous preclinical evaluation of Timiperone in animal models of psychosis. It enables the accurate quantification of the parent drug in biological matrices, which is essential for establishing clear pharmacokinetic/pharmacodynamic relationships. The protocols described herein provide a robust framework for assessing the antipsychotic potential of Timiperone and can be adapted for the study of other novel therapeutic agents for psychotic disorders.
References
- 1. Timiperone | C22H24FN3OS | CID 3033151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Major)(Contain d0) | LGC Standards [lgcstandards.com]
- 3. Pharmacological studies on timiperone, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound (Major)(Contain d0) | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the clinical effects of timiperone, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Timiperone-d4 Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and quantification of Timiperone-d4 in biological samples. Timiperone is a butyrophenone antipsychotic medication, and its therapeutic drug monitoring is crucial for optimizing treatment efficacy and minimizing adverse effects. The use of a deuterated internal standard like this compound is essential for accurate quantification using mass spectrometry-based methods.
The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The provided protocols are based on established methods for butyrophenones, particularly haloperidol, a close structural analog of Timiperone. The quantitative data presented are representative of the expected performance for these methods.
Introduction to Timiperone and the Importance of Quantification
Timiperone is a typical antipsychotic of the butyrophenone class used in the treatment of schizophrenia and other psychotic disorders. Due to its high metabolism and the low concentrations found in plasma (in the pg/mL to ng/mL range), sensitive and accurate bioanalytical methods are required for pharmacokinetic studies and therapeutic drug monitoring (TDM).[1] TDM helps in managing patient compliance and addressing the significant inter-individual variability in drug metabolism.[1][2] this compound serves as an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it co-elutes with the analyte and compensates for matrix effects and variability during sample processing.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from complex biological matrices like plasma or serum and for concentrating the analyte of interest.[3] Below are detailed protocols for three widely used techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is often used in high-throughput applications.
Experimental Protocol: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Workflow for Protein Precipitation
Caption: A flowchart illustrating the key steps in the protein precipitation protocol for this compound quantification.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Experimental Protocol: Liquid-Liquid Extraction with Hexane:Chloroform
-
To 100 µL of plasma or serum sample in a glass tube, add the internal standard solution (this compound).
-
Add 200 µL of a precipitating agent like acetonitrile and vortex for 30 seconds.
-
Add 0.5 mL of an extraction solvent mixture of hexane:chloroform (70:30, v/v).[4]
-
Vortex the mixture for an additional 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.[5]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: A diagram showing the procedural steps for liquid-liquid extraction of this compound.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts and high analyte concentration.
Experimental Protocol: Solid-Phase Extraction using a Mixed-Mode Cation Exchange Cartridge
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma or serum, add the internal standard (this compound). Dilute the sample with 500 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS injection.
Workflow for Solid-Phase Extraction
References
- 1. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of timiperone in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Timiperone-d4 in Human Plasma
Abstract
This application note presents a detailed protocol for the quantitative analysis of Timiperone-d4 in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trials involving Timiperone. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. Furthermore, this document provides illustrative quantitative data and a proposed fragmentation pathway for this compound to facilitate its identification and characterization.
Introduction
Timiperone is a butyrophenone antipsychotic drug used in the treatment of schizophrenia.[1][2] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate and precise quantification of the parent drug in biological matrices by compensating for matrix effects and variability in sample processing. High-resolution mass spectrometry (HRMS) offers significant advantages for bioanalytical assays, including high selectivity, sensitivity, and the ability to perform retrospective data analysis.[3][4][5][6][7] This application note provides a comprehensive methodology for the analysis of this compound using LC-HRMS, which can be adapted for the quantification of Timiperone.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound standard solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate concentration of this compound working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan MS and data-dependent MS/MS (dd-MS/MS) |
| Mass Range | m/z 100-1000 |
| Resolution | >30,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |
Data Presentation
The following tables summarize the expected quantitative performance of the method for this compound analysis. This data is illustrative and may vary based on instrumentation and laboratory conditions.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| LQC | 3 | <15 | <15 | 85-115 |
| MQC | 100 | <15 | <15 | 85-115 |
| HQC | 800 | <15 | <15 | 85-115 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in the positive ion mode is expected to proceed through characteristic losses of the butyrophenone side chain. The proposed pathway is depicted below.
Caption: Proposed fragmentation of this compound.
Discussion
The presented LC-HRMS method provides a robust and selective approach for the quantification of this compound in human plasma. The high resolution and mass accuracy of the instrument allow for confident identification and differentiation from endogenous interferences.[3][4] The proposed fragmentation pathway provides a basis for the structural confirmation of this compound. The metabolism of Timiperone involves N-dealkylation and reduction of the butyrophenone side chain, and similar pathways can be investigated for its deuterated analog using the described HRMS approach.[8][9]
Conclusion
This application note details a comprehensive and sensitive LC-HRMS protocol for the analysis of this compound. The methodology, including sample preparation, chromatography, and mass spectrometry conditions, is well-suited for regulated bioanalysis in the context of pharmaceutical research and development. The provided diagrams and tables serve as a practical guide for researchers implementing this assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 5. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. Disposition and metabolism of timiperone in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of timiperone, 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, a neuroleptic, in the rat on repeated oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Timiperone in Human Plasma using LC-MS/MS with Timiperone-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Timiperone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Timiperone-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for reliable quantification of Timiperone.
Introduction
Timiperone is a butyrophenone antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] It exerts its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Accurate and reliable quantification of Timiperone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for matrix effects and other sources of variability.[4][5] this compound, a deuterated analog of Timiperone, serves as an ideal internal standard for its quantification.[6] This application note provides a comprehensive protocol for the determination of Timiperone in human plasma using LC-MS/MS with this compound as the internal standard.
Signaling Pathways of Timiperone
Timiperone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2][3]
-
Dopamine D2 Receptor Signaling: The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4][7] Activation of D2R inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[7][8] By blocking D2 receptors, Timiperone modulates downstream signaling cascades involved in neurotransmission.[1]
-
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is another GPCR that couples to Gαq/11 proteins.[9] Activation of this receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9] This signaling pathway results in the release of intracellular calcium and activation of protein kinase C (PKC). Timiperone's antagonism of 5-HT2A receptors contributes to its overall antipsychotic effect.[3]
Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway Antagonized by Timiperone.
References
- 1. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.umich.edu [pharmacy.umich.edu]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
Troubleshooting & Optimization
Overcoming matrix effects in Timiperone-d4 LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Timiperone-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] Components in biological matrices like plasma, such as phospholipids and salts, are common causes of matrix effects.[1]
Q2: How can I assess the presence of matrix effects in my assay?
A2: The most common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion: A constant flow of a standard solution of Timiperone is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any fluctuation in the baseline signal for Timiperone indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike: The response of Timiperone spiked into the mobile phase is compared to the response of Timiperone spiked into a blank matrix sample that has undergone the entire extraction procedure. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Q3: What is the role of a deuterated internal standard like this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[3] Since this compound is chemically identical to Timiperone, it will co-elute and experience the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.
Q4: What are the common sample preparation techniques to minimize matrix effects?
A4: The goal of sample preparation is to remove interfering components from the matrix while efficiently recovering the analyte of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing proteins, it may not remove other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[4]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[4] This is often the most effective technique for removing matrix components.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Co-eluting matrix components interfering with chromatography.- Inappropriate mobile phase pH. | - Optimize the chromatographic gradient to better separate Timiperone from interferences.- Adjust the mobile phase pH to ensure Timiperone is in a single ionic state.- Employ a more rigorous sample cleanup method like SPE. |
| High Signal Variability (Poor Precision) | - Inconsistent matrix effects between samples.- Inefficient or variable sample preparation. | - Ensure the use of a stable isotope-labeled internal standard (this compound).- Automate the sample preparation process for better consistency.[4]- Optimize the sample preparation method for higher and more consistent recovery. |
| Low Signal Intensity (Ion Suppression) | - Co-eluting phospholipids or other matrix components.- High concentration of salts in the sample extract. | - Modify the chromatographic method to separate Timiperone from the suppression zone.- Use a phospholipid removal plate or a specific SPE sorbent.- Ensure complete removal of extraction solvents and reconstitution in a mobile phase-compatible solvent. |
| Inaccurate Quantification | - Significant and uncompensated matrix effects.- Non-linearity of response at the concentration range of interest. | - Use a stable isotope-labeled internal standard (this compound).- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibrants).[6]- Evaluate the linearity of the method and use an appropriate regression model. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the determination of Timiperone in rat plasma and is a good starting point for optimization.[7]
-
To 1.0 mL of plasma in a polypropylene tube, add a known amount of this compound internal standard solution.
-
Add 5.0 mL of a heptane-isoamyl alcohol (98:2, v/v) extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Back-extract the analytes by adding 200 µL of 0.1 M acetic acid.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
These are typical starting parameters for the analysis of antipsychotic drugs and should be optimized for Timiperone.[6][8]
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 15 psi |
| Collision Gas | 10 psi |
MRM Transitions (Hypothetical):
-
These values need to be determined by infusing a standard solution of Timiperone and this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Timiperone | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Data Presentation
Table 1: Typical Method Validation Parameters and Acceptance Criteria
Based on FDA and EMA guidelines for bioanalytical method validation.[8]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Factor | IS-normalized matrix factor should be close to 1 |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | %Bias within ±15% of nominal concentration |
Table 2: Example Quantitative Results for a Validation Batch
This table presents hypothetical data for illustrative purposes.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (3 batches) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.54 | 108.0 | 8.5 | 0.52 | 104.0 | 11.2 |
| Low | 1.5 | 1.45 | 96.7 | 6.2 | 1.48 | 98.7 | 7.8 |
| Mid | 50 | 52.1 | 104.2 | 4.1 | 51.5 | 103.0 | 5.5 |
| High | 150 | 148.2 | 98.8 | 3.5 | 151.8 | 101.2 | 4.3 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Principle of matrix effect compensation using a SIL-IS.
References
- 1. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wildpharm.co.za [wildpharm.co.za]
- 6. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Fragmentation of Timiperone-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry (MS/MS) fragmentation parameters for the deuterated antipsychotic drug, Timiperone-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode ESI-MS/MS?
In positive ion electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]+. Given the molecular formula of this compound as C22H20D4FN3OS, the theoretical monoisotopic mass is approximately 401.18 g/mol . Therefore, the expected precursor ion to be monitored in Q1 would be m/z 402.2.
Q2: What are the common product ions observed for Timiperone fragmentation, and can they be used for this compound?
Yes, the fragmentation pattern of Timiperone can be used as a guide for this compound, with a mass shift in fragments containing the deuterated benzimidazolone moiety. Based on public spectral data for Timiperone, several key fragment ions are observed. The deuteration on the benzimidazolone ring of this compound will result in a +4 Da mass shift for any fragment containing this part of the molecule.
Q3: What is a typical starting point for collision energy (CE) when optimizing fragmentation?
A general starting point for collision energy can be around 10-20 eV. For instance, a known MS/MS experiment for Timiperone used a collision energy of 10V to produce a significant fragment at m/z 165.2.[1] However, the optimal collision energy is instrument-dependent and requires empirical optimization for each specific product ion.
Experimental Protocols
Protocol: Optimization of Collision Energy for this compound
This protocol outlines a systematic approach to determine the optimal collision energy for generating specific product ions from the this compound precursor ion.
-
Standard Preparation: Prepare a standard solution of this compound at a concentration suitable for direct infusion or flow injection analysis (e.g., 100-1000 ng/mL in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid).
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Perform a Q1 scan to confirm the presence and isolation of the [M+H]+ precursor ion for this compound (m/z 402.2).
-
Set up a product ion scan experiment for the precursor ion m/z 402.2.
-
-
Collision Energy Ramp:
-
Infuse the this compound standard solution into the mass spectrometer at a constant flow rate.
-
Acquire product ion spectra over a range of collision energies (e.g., 5 eV to 50 eV, with 2-5 eV increments).
-
-
Data Analysis:
-
Identify the major product ions in the resulting spectra.
-
For each product ion of interest, plot its intensity as a function of the collision energy.
-
The collision energy that yields the maximum intensity for a specific product ion is considered the optimal CE for that transition.
-
-
MRM Method Development:
-
Based on the optimized collision energies, create a Multiple Reaction Monitoring (MRM) method for the desired precursor-product ion transitions for quantitative analysis.
-
Quantitative Data
The following table summarizes known and predicted fragmentation data for Timiperone and this compound. The optimal collision energy will vary between instruments and should be determined empirically using the protocol above.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure | Reported/Typical Collision Energy (eV) |
| Timiperone | 398.2 | 234.1 | [Benzimidazolone-piperidine]+ | 15 - 25 |
| 217.1 | [Butyrophenone-piperidine]+ | 10 - 20 | ||
| 165.1 | [Fluorobutyrophenone]+ | ~10[1] | ||
| This compound | 402.2 | 238.1 | [d4-Benzimidazolone-piperidine]+ | 15 - 25 |
| 217.1 | [Butyrophenone-piperidine]+ | 10 - 20 | ||
| 165.1 | [Fluorobutyrophenone]+ | ~10 |
Visualizations
Caption: Proposed MS/MS fragmentation pathway for this compound.
Caption: Experimental workflow for optimizing collision energy.
Troubleshooting Guide
Issue: Low or no signal for the precursor ion (m/z 402.2).
References
Timiperone-d4 Extraction Recovery: Technical Support Center
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low recovery of Timiperone-d4 during sample extraction.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound recovery low during Solid-Phase Extraction (SPE)?
Low recovery in SPE can be attributed to several factors ranging from incorrect method parameters to the physicochemical properties of the analyte. Timiperone is a hydrophobic (XLogP3 ≈ 4.3) and basic compound, which dictates the optimal SPE strategy.[1][2] Poor recovery is often a result of a mismatch between the SPE method and these properties.
Common causes include breakthrough during sample loading (analyte fails to retain on the sorbent), loss during washing steps, or incomplete elution from the cartridge.[3][4] The pH of the sample load is critical; for a basic compound like Timiperone on a reversed-phase sorbent, the pH should be adjusted to 2 units above its pKa to ensure it is in a neutral, un-ionized state, which maximizes hydrophobic retention.[5]
Table 1: Troubleshooting Low SPE Recovery for this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Sorbent Choice | For the hydrophobic this compound, use a reversed-phase sorbent (e.g., C18, C8) or a mixed-mode cation exchange sorbent.[6] | Increased retention of the analyte on the SPE cartridge. |
| Incorrect Sample pH | Adjust the sample pH to be basic (e.g., pH 9-10) before loading onto a reversed-phase cartridge. This neutralizes the molecule, increasing its hydrophobicity and retention.[5] | Minimized analyte breakthrough during the sample loading step. |
| Wash Solvent is Too Strong | Use a weaker wash solvent. For reversed-phase, wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analyte.[7] | Removal of matrix interferences without significant loss of this compound. |
| Incomplete Elution | Use a stronger elution solvent (e.g., methanol or acetonitrile with a small amount of modifier like ammonium hydroxide to improve recovery of basic compounds). Increase the elution volume or add a "soak step" where the solvent sits in the sorbent bed for several minutes.[6][8] | Complete desorption of the analyte from the sorbent, leading to higher recovery in the final extract. |
| High Flow Rate | Maintain a slow and consistent flow rate (approx. 1 mL/min) during sample loading and elution to ensure adequate interaction time between the analyte and the sorbent.[5] | Improved binding and elution kinetics, preventing breakthrough and ensuring complete elution. |
| Non-Specific Binding | The analyte may adsorb to sample containers. Rinsing the original sample container with the elution solvent can help recover any adsorbed analyte.[8] | Increased overall recovery by accounting for analyte lost to container surfaces. |
Experimental Protocol 1: Optimizing Reversed-Phase SPE for this compound
This protocol outlines a general procedure for optimizing the recovery of this compound from an aqueous matrix (e.g., plasma, urine) using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of sample, add an appropriate volume of an aqueous buffer (e.g., ammonium hydroxide or sodium bicarbonate) to adjust the pH to ~9.5.
-
Vortex briefly and centrifuge to pellet any precipitated proteins or particulates.
-
-
Sorbent Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry out.[5]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound from the cartridge by adding 2 mL of an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Consider a two-step elution: add the first 1 mL of solvent, allow it to soak in the sorbent bed for 5 minutes, then slowly pass it through.[6] Follow with the second 1 mL.
-
Collect the eluate for analysis.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase).
-
Caption: SPE Troubleshooting Workflow for this compound.
FAQ 2: How can I improve my this compound recovery in Liquid-Liquid Extraction (LLE)?
Low recovery in LLE is often due to an incorrect pH of the aqueous phase, an unsuitable organic solvent, or the formation of emulsions.[9] For a basic compound like this compound, the aqueous sample must be basified to neutralize the molecule, which decreases its aqueous solubility and drives it to partition into a water-immiscible organic solvent. Emulsions, which can trap the analyte and prevent clean phase separation, are also a common issue, particularly with complex matrices like plasma.[9]
Table 2: Comparison of LLE Parameters for this compound Extraction
| Organic Solvent | Key Properties | Pros | Cons |
| Methyl tert-butyl ether (MTBE) | Low water solubility, good solvent for basic compounds, low boiling point (55°C). | Forms clean phase separations, easily evaporated. | Can form peroxides over time. |
| Ethyl Acetate | Medium polarity, slightly water-soluble. | Good solubilizing power for a range of compounds. | Can co-extract more polar interferences; higher chance of emulsion. |
| Dichloromethane (DCM) | High density (bottom layer), volatile. | Excellent solvent for many organic compounds. | Can form persistent emulsions; chlorinated solvent disposal concerns. |
| Hexane / Isopropanol (95:5) | Non-polar with a polar modifier. | Low polarity reduces extraction of polar interferences. | May have lower extraction efficiency for this compound compared to more polar solvents. |
Experimental Protocol 2: Optimized Liquid-Liquid Extraction of this compound
This protocol provides a method for extracting this compound from a biological fluid.
-
Sample Preparation:
-
In a suitable glass tube, add 1 mL of sample (e.g., plasma).
-
Add 100 µL of 1M sodium hydroxide or another suitable base to adjust the sample pH to >10. Vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of MTBE (or another suitable organic solvent from Table 2).
-
Cap the tube and mix using gentle inversion or rocking for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.[9]
-
-
Phase Separation:
-
Centrifuge the sample at 2000-3000 x g for 10 minutes to facilitate a clean separation of the aqueous and organic layers.
-
If an emulsion persists, add a small amount of salt (NaCl) to the aqueous layer ("salting out") and repeat the centrifugation.[9]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous phase or interfacial material.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase for analysis.
-
Caption: LLE Troubleshooting Workflow for this compound.
FAQ 3: Could my low recovery be due to the degradation of this compound?
Yes, analyte degradation is a potential cause of low recovery that can occur at any stage of the extraction and analysis process.[3] Factors like pH, temperature, and exposure to light can contribute to the instability of pharmaceutical compounds.[3][10] While specific degradation pathways for Timiperone are not detailed here, butyrophenones can be susceptible to hydrolysis or photolytic degradation. It is crucial to assess the stability of this compound under your specific experimental conditions.
Table 3: this compound Stability Assessment Guide
| Condition | Procedure | Metric to Evaluate | Potential Outcome if Unstable |
| pH Stability | Incubate this compound in matrix at acidic, neutral, and basic pH for a set time (e.g., 24h). | Compare the peak area/concentration to a freshly prepared standard. | Lower recovery at extreme pH values suggests acid or base-catalyzed hydrolysis. |
| Freeze-Thaw Stability | Subject analyte in matrix to three freeze-thaw cycles (-20°C to room temp). | Compare the final concentration to a sample that was not cycled. | A significant decrease in concentration indicates instability with freezing and thawing. |
| Photostability | Expose analyte in solution or matrix to laboratory light for several hours. Compare to a sample protected from light (e.g., wrapped in foil).[3] | Compare the peak area of the light-exposed sample to the protected sample. | Lower recovery in the exposed sample suggests photolytic degradation. |
| Thermal Stability | Heat the sample extract during the evaporation step at different temperatures (e.g., 40°C vs. 60°C). | Compare recovery between the different temperature conditions. | Lower recovery at higher temperatures indicates thermal degradation. |
Experimental Protocol 3: Assessing this compound Stability in Matrix
This protocol describes a basic experiment to test the stability of this compound under acidic vs. basic conditions.
-
Spike Samples: Prepare two sets of pooled matrix samples spiked with a known concentration of this compound.
-
pH Adjustment:
-
Adjust the pH of the first set to ~4.0 using a suitable acid (e.g., formic acid).
-
Adjust the pH of the second set to ~10.0 using a suitable base (e.g., ammonium hydroxide).
-
-
Incubation:
-
Prepare a third control set at the native matrix pH.
-
Allow all sets to sit at room temperature, protected from light, for 4 hours.
-
-
Extraction:
-
Neutralize the pH of the acidic and basic sets.
-
Extract all three sets (acid-incubated, base-incubated, and control) using your standard, optimized extraction protocol (e.g., SPE or LLE).
-
-
Analysis:
-
Analyze the final extracts and compare the recovery of this compound from the acid- and base-incubated samples to the control sample. A significant difference (>15%) may indicate pH-dependent degradation.
-
Caption: Factors Potentially Leading to this compound Degradation.
References
- 1. Timiperone | C22H24FN3OS | CID 3033151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Timiperone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. welchlab.com [welchlab.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. news-medical.net [news-medical.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. promochrom.com [promochrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
Minimizing deuterium exchange in Timiperone-d4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium exchange in experiments involving Timiperone-d4.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern in this compound experiments?
A1: Deuterium exchange is a chemical process where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment (e.g., solvent). In studies using this compound, which is a deuterated version of Timiperone, this exchange can lead to the loss of the isotopic label. This is a significant issue as it can compromise the accuracy and reliability of quantitative analyses, such as those performed using mass spectrometry, by underestimating the concentration of the deuterated standard.
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A2: The this compound molecule has deuterium atoms on the benzimidazole ring. While aromatic deuterons are generally more stable than those on heteroatoms, the specific chemical environment of the benzimidazole ring system can influence their lability. The N-H proton on the benzimidazole ring is highly likely to be labile and will readily exchange. The stability of the aromatic deuterons can be affected by factors such as pH and temperature.
Q3: What are the primary experimental factors that promote deuterium exchange?
A3: The rate of deuterium exchange is significantly influenced by several factors:
-
pH: The exchange rate is pH-dependent. For many compounds, the rate is minimized at a slightly acidic pH.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[2]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for exchange to occur. The type of solvent can influence the exchange rate.
-
Ionic Strength: The salt concentration of the solution can also affect the exchange rate.[3][4]
Q4: How can I minimize deuterium exchange during sample preparation and analysis?
A4: To minimize deuterium exchange, it is crucial to control the experimental conditions. Key strategies include:
-
Maintain Low Temperature: Perform all sample preparation and analysis steps at low temperatures (e.g., 0-4 °C) to slow down the exchange kinetics.[1]
-
Control pH: Work at the pH of minimum exchange, which for many compounds is around pH 2.5.[1][3]
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) that do not have exchangeable protons.
-
Minimize Exposure to Protic Solvents: If protic solvents are necessary, minimize the time the sample is in contact with them.
-
Optimize LC-MS Conditions: For liquid chromatography-mass spectrometry (LC-MS) analysis, use shorter run times and maintain a low pH and temperature in the mobile phase and autosampler.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of deuterium label in mass spectrometry results. | Back-exchange during LC separation. | - Lower the temperature of the LC system (column and autosampler) to 0-4 °C.[5]- Acidify the mobile phase to a pH of approximately 2.5.[3][4]- Use a shorter LC gradient to reduce the analysis time.[4]- Consider using a mobile phase with a higher percentage of aprotic solvent if compatible with your chromatography. |
| Exchange during sample storage. | - Store samples in an aprotic solvent if possible.- If aqueous solutions are necessary, store them at -80 °C and at a slightly acidic pH.- Avoid repeated freeze-thaw cycles. | |
| Exchange during sample preparation. | - Perform all extraction and dilution steps at low temperatures.- Minimize the use of protic solvents (especially water and methanol).- If aqueous buffers are required, use D₂O-based buffers to minimize the concentration of exchangeable protons. | |
| Inconsistent deuteration levels between samples. | Variability in sample handling time and temperature. | - Standardize all sample preparation steps to ensure consistent timing and temperature control for every sample.- Use an autosampler with temperature control to maintain consistency during analysis. |
| Inconsistent pH across samples. | - Ensure that the pH of all samples and standards is consistent before analysis. | |
| Poor chromatographic peak shape at low temperatures. | Increased solvent viscosity at low temperatures. | - Optimize the mobile phase composition. A higher percentage of organic solvent can reduce viscosity.- Consider using a column with a larger particle size or a wider internal diameter to reduce backpressure. |
Experimental Protocols
Protocol 1: Minimizing Deuterium Exchange in LC-MS Analysis
This protocol outlines the key steps to minimize deuterium back-exchange during LC-MS analysis of this compound.
-
Mobile Phase Preparation:
-
Prepare the aqueous portion of the mobile phase (Solvent A) with 0.1% formic acid in water to achieve a pH of approximately 2.7.
-
Prepare the organic portion of the mobile phase (Solvent B) as 0.1% formic acid in acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
LC System Configuration:
-
Set the autosampler temperature to 4 °C.
-
Set the column compartment temperature to 4 °C.
-
-
Chromatographic Method:
-
Use a short analytical column (e.g., 50 mm length) to minimize run time.
-
Develop a rapid LC gradient to elute Timiperone as quickly as possible while still achieving adequate separation. An example gradient could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
The flow rate should be optimized for the column dimensions.
-
-
Sample Preparation:
-
Perform all sample dilutions and preparations on an ice bath.
-
Use a diluent that is aprotic or has a high percentage of organic solvent (e.g., 90% acetonitrile).
-
-
Mass Spectrometer Settings:
-
Optimize the ion source parameters, paying attention to the desolvation gas temperature. While a higher temperature can improve sensitivity, it can also potentially contribute to gas-phase exchange. A balance must be found.
-
Protocol 2: Assessing the Stability of this compound in a Given Solvent
This protocol can be used to evaluate the rate of deuterium exchange of this compound in a specific solvent system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).
-
Prepare several vials of the test solvent (e.g., a specific buffer at a particular pH and temperature).
-
Spike a known amount of the this compound stock solution into each vial of the test solvent.
-
-
Time-Course Experiment:
-
Immediately after spiking, take an aliquot from the first vial (t=0) and analyze it by LC-MS using the method described in Protocol 1.
-
Incubate the remaining vials under the desired test conditions (e.g., room temperature).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from a different vial and analyze it by LC-MS.
-
-
Data Analysis:
-
For each time point, determine the ratio of the peak area of this compound to the peak area of any back-exchanged species (e.g., Timiperone-d3, -d2, etc.).
-
Plot the percentage of intact this compound as a function of time to determine the rate of deuterium exchange under those specific conditions.
-
Visualizations
Caption: A simplified diagram illustrating the acid-catalyzed deuterium exchange pathway for an aromatic deuterium on this compound in the presence of a protic solvent.
References
- 1. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Timiperone-d4 Analytics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timiperone-d4, particularly in resolving co-eluting peaks during chromatographic analysis.
Troubleshooting Guide: Co-eluting Peaks
Q1: We are observing co-eluting or closely eluting peaks for Timiperone and its internal standard, this compound. What could be the cause?
A1: This is a recognized phenomenon that can occur with deuterated internal standards, often referred to as the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on a chromatographic column. This can result in incomplete co-elution with the non-deuterated analyte.
Another potential issue is isotopic interference in the mass spectrometer. Naturally occurring isotopes of Timiperone can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.
Q2: An unknown peak is co-eluting with our Timiperone peak. How can we identify and resolve this?
A2: A likely candidate for a co-eluting endogenous compound is the primary metabolite of Timiperone, Reduced Timiperone (RTIM) . Timiperone undergoes metabolic reduction of its ketone group to form this alcohol metabolite.[1] Due to the structural similarity, RTIM can have a very similar retention time to Timiperone.
To confirm the identity of the co-eluting peak, high-resolution mass spectrometry can be employed to determine its accurate mass. Once confirmed as RTIM, chromatographic adjustments will be necessary for separation.
Q3: What are the initial steps to resolve the co-elution of Timiperone and Reduced Timiperone (RTIM)?
A3: The initial approach should focus on optimizing the chromatographic separation. Here are key parameters to adjust:
-
Mobile Phase Composition: Modifying the organic solvent ratio (e.g., acetonitrile or methanol) and the aqueous buffer pH can significantly impact selectivity.
-
Gradient Elution: Implementing a shallower gradient can increase the separation between closely eluting compounds.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the separation mechanism and improve resolution.
-
Temperature: Adjusting the column temperature can influence retention times and selectivity.
Q4: How can we address co-elution between Timiperone and this compound?
A4: If the deuterium isotope effect is causing the separation of your analyte and internal standard, complete co-elution may not be achievable. However, as long as the peaks are chromatographically resolved and do not interfere with each other's integration, quantification should be accurate. If there is significant peak overlap, consider the following:
-
Isotopic Interference Check: In your mass spectrometry software, check for the contribution of the M+4 isotope of Timiperone to the this compound signal. If significant, you may need to use a higher mass deuterated standard (e.g., d8) or a ¹³C-labeled internal standard.
-
Chromatographic Optimization: While complete co-elution might be difficult, slight modifications to the mobile phase composition or gradient may improve the peak shape and separation for more accurate integration.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of Timiperone?
A: Timiperone is a typical antipsychotic of the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. It also exhibits some affinity for serotonin 5-HT2A receptors.
Q: What are the main metabolic pathways for Timiperone?
A: Timiperone undergoes both Phase I and Phase II metabolism. The most significant Phase I reaction is the reduction of the ketone group to form Reduced Timiperone (RTIM).[1] Other potential Phase I reactions include hydroxylation and N-dealkylation. Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with polar molecules like glucuronic acid to facilitate excretion.
Q: We do not have the specific MRM transitions (Q1/Q3) for Timiperone, this compound, and RTIM. How can we determine them?
A: Determining the optimal Multiple Reaction Monitoring (MRM) transitions is a standard part of LC-MS/MS method development. The general workflow is as follows:
-
Infusion and Q1 Scan: Infuse a standard solution of the analyte into the mass spectrometer and perform a Q1 scan to identify the precursor ion (typically [M+H]⁺).
-
Product Ion Scan (MS/MS): Select the precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions in Q3.
-
MRM Optimization: Select the most intense precursor-product ion pairs (transitions) and optimize the collision energy (CE) and other compound-specific parameters to maximize the signal for each transition. It is recommended to select at least two transitions per compound for quantification and confirmation.
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Timiperone Analysis
This protocol provides a starting point for the analysis of Timiperone. Optimization will be required to resolve co-eluting peaks, particularly RTIM.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Proposed Starting Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 7.0 | 80 |
| 7.1 | 20 |
| 10.0 | 20 |
Protocol 2: Sample Preparation - Protein Precipitation
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the expected mass information for Timiperone and its related compounds.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected Precursor Ion ([M+H]⁺) |
| Timiperone | C₂₂H₂₄FN₃OS | 397.1624 | 398.1697 |
| This compound | C₂₂H₂₀D₄FN₃OS | 401.1875 | 402.1948 |
| Reduced Timiperone (RTIM) | C₂₂H₂₆FN₃OS | 399.1781 | 400.1853 |
Visualizations
Caption: Mechanism of action of Timiperone as a D2 receptor antagonist.
Caption: Simplified metabolic pathway of Timiperone.
Caption: Logical workflow for troubleshooting co-eluting peaks.
References
Technical Support Center: Timiperone-d4 Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding contamination issues in Timiperone-d4 stock solutions. Researchers, scientists, and drug development professionals can use this resource to identify and resolve potential purity and stability problems during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound stock solutions?
A1: Contamination in this compound stock solutions can arise from several sources:
-
Isotopic Impurities: The most common isotopic impurity is the non-deuterated (d0) form of Timiperone.[1] The presence of incompletely deuterated species can also occur.
-
Solvent-Related Impurities: Residual solvents from synthesis or the solvent used for preparing the stock solution can be a source of contamination. Common laboratory solvents may contain trace impurities.[2]
-
Degradation Products: this compound, like any pharmaceutical compound, can degrade over time due to factors like exposure to light, temperature fluctuations, or oxidative stress.
-
Cross-Contamination: Introduction of other compounds from laboratory equipment, such as glassware or pipette tips, can lead to cross-contamination.
Q2: How can I assess the purity of my this compound stock solution?
A2: Several analytical techniques can be employed to assess the purity of your this compound stock solution:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and help identify the presence of isotopic impurities (e.g., Timiperone-d0) or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR are powerful tools to confirm the structure, determine the location of deuterium labeling, and quantify the isotopic purity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is effective for separating and quantifying this compound from its impurities.[4]
Q3: My this compound stock solution shows a peak corresponding to the non-deuterated (d0) form. What is an acceptable level for this impurity?
A3: The acceptable level of the non-deuterated (d0) impurity depends on the specific requirements of your experiment. For quantitative bioanalytical assays using this compound as an internal standard, the d0 form should be minimized to avoid interference with the analysis of the non-deuterated analyte. A common acceptance criterion for the isotopic purity of a deuterated standard is 98% or higher, meaning the d0 form should be less than 2%. However, you should establish acceptance criteria based on your specific assay's sensitivity and accuracy requirements.
Q4: I suspect my this compound stock solution has degraded. What are the likely degradation pathways?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, butyrophenones, the chemical class Timiperone belongs to, can be susceptible to:
-
Oxidation: The butyrophenone moiety may be susceptible to oxidative degradation.
-
Hydrolysis: Depending on the pH of the solution, hydrolysis of certain functional groups could occur.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive compounds.
It is crucial to store the stock solution as recommended by the manufacturer, typically in a dark, cool, and dry place, to minimize degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC-MS Analysis
Symptoms:
-
Multiple peaks are observed in the chromatogram in addition to the main this compound peak.
-
Mass spectrometry data indicates the presence of species with different mass-to-charge ratios (m/z).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity (Timiperone-d0) | 1. Confirm Identity: Check if one of the unexpected peaks has the m/z corresponding to Timiperone (non-deuterated). 2. Quantify: Determine the percentage of the d0 impurity. 3. Assess Impact: Evaluate if this level of impurity will interfere with your assay. If used as an internal standard, ensure it does not contribute significantly to the analyte signal. |
| Solvent Impurities | 1. Analyze Blank: Inject the solvent used for the stock solution alone to check for background contamination. 2. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents for stock solution preparation. |
| Degradation Products | 1. Review Storage Conditions: Ensure the stock solution was stored at the recommended temperature and protected from light. 2. Perform Forced Degradation: To tentatively identify degradation products, you can subject a small aliquot of the stock solution to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting chromatogram. |
| Cross-Contamination | 1. Clean Equipment: Thoroughly clean all glassware and syringes used for sample preparation. 2. Use Dedicated Equipment: If possible, use dedicated glassware for preparing standards. |
Issue 2: Inconsistent Quantitative Results
Symptoms:
-
High variability in replicate injections.
-
Poor linearity in the calibration curve.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Instability | 1. Prepare Fresh Stock: Prepare a fresh stock solution from the neat material. 2. Check Solubility: Ensure this compound is fully dissolved in the chosen solvent. Sonication may be required. 3. Evaluate Short-Term Stability: Analyze the freshly prepared solution at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability at room temperature. |
| Adsorption to Surfaces | 1. Use Silanized Glassware: Timiperone may adsorb to glass surfaces. Using silanized glassware or polypropylene vials can minimize this issue. 2. Add a Carrier Solvent: Adding a small percentage of an organic solvent like acetonitrile or methanol to aqueous solutions can help prevent adsorption. |
| Incorrect Pipetting/Dilution | 1. Calibrate Pipettes: Ensure all pipettes used for dilution are properly calibrated. 2. Verify Dilution Scheme: Double-check the calculations and procedures for serial dilutions. |
Experimental Protocols
Protocol: Purity Assessment of this compound Stock Solution by HPLC-UV
Objective: To determine the purity of a this compound stock solution and identify the presence of the non-deuterated (d0) impurity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Timiperone (non-deuterated) reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Preparation of Standards:
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 10 µg/mL in methanol.
-
Prepare a working solution of Timiperone (non-deuterated) at a concentration of 10 µg/mL in methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
-
Analysis:
-
Inject the methanol blank to establish a baseline.
-
Inject the Timiperone (non-deuterated) standard to determine its retention time.
-
Inject the this compound working solution.
-
-
Data Interpretation:
-
Compare the chromatogram of the this compound solution to the non-deuterated standard. Due to the deuterium labeling, this compound should have a slightly earlier retention time than Timiperone.
-
Identify any peak in the this compound chromatogram that corresponds to the retention time of the non-deuterated standard.
-
Calculate the area percentage of the non-deuterated impurity relative to the total peak area to determine the isotopic purity.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving contamination in this compound stock solutions.
Caption: Experimental workflow for the purity assessment of this compound stock solutions using HPLC-UV.
References
- 1. This compound (Major)(Contain d0) | LGC Standards [lgcstandards.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability of Timiperone-d4 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of Timiperone-d4 in biological samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Timiperone, an antipsychotic drug belonging to the butyrophenone class. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-labeled Timiperone, ensuring similar behavior during sample extraction, chromatography, and ionization. The mass difference due to the deuterium atoms allows for its distinct detection from the target analyte, enabling accurate quantification by correcting for variability in the analytical process.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound in biological matrices such as plasma, serum, or urine can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation. Therefore, proper storage at low temperatures is crucial.
-
pH: Extreme pH conditions can lead to hydrolysis or other chemical degradation pathways. Biological samples should be maintained at a pH that ensures the stability of the analyte.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation of certain compounds. Samples should be stored in light-protected containers.
-
Enzymatic Activity: Biological samples contain various enzymes that can metabolize this compound. Freezing is the most effective way to minimize enzymatic activity.
-
Matrix Components: The complex nature of biological matrices can sometimes contribute to the degradation of the analyte.
Q3: What are the recommended storage conditions for biological samples containing this compound?
To ensure long-term stability, biological samples containing this compound should be stored frozen, preferably at -70°C or lower, in tightly sealed, light-resistant containers. For short-term storage (e.g., during sample processing), samples should be kept on ice or at refrigerated temperatures (2-8°C). Multiple freeze-thaw cycles should be avoided as they can lead to degradation.
Q4: Can the deuterium atoms on this compound exchange with protons from the sample matrix?
Hydrogen-deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like -OH, -NH, -SH) or on acidic carbons. For this compound, if the deuterium atoms are on the butyrophenone side chain, the risk of exchange under typical bioanalytical conditions is relatively low. However, it is essential to evaluate the isotopic stability of the internal standard during method development. This can be done by incubating the deuterated standard in the biological matrix at various temperatures and for extended periods and then analyzing for any loss of deuterium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in biological samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound response between samples | Inconsistent sample collection or handling. | Standardize sample collection, processing, and storage procedures. Ensure all samples are treated identically. |
| Incomplete thawing or mixing of samples before extraction. | Allow samples to thaw completely at a controlled temperature and vortex thoroughly before aliquoting. | |
| Inconsistent addition of the internal standard. | Use a calibrated pipette to add a consistent volume of this compound solution to all samples, standards, and quality controls. | |
| Chromatographic peak for this compound is broad or splitting | Poor chromatographic conditions. | Optimize the mobile phase composition, pH, and gradient to ensure a sharp, symmetrical peak. |
| Column degradation. | Replace the analytical column if performance deteriorates. | |
| Isotopic exchange leading to partially deuterated species. | Investigate the isotopic stability of the internal standard. If exchange is confirmed, a different deuterated analog or a different internal standard may be necessary. | |
| Interference observed at the mass transition of this compound | Presence of an endogenous compound in the matrix with a similar mass and retention time. | Optimize chromatographic separation to resolve the interference from the this compound peak. |
| Cross-talk from the unlabeled Timiperone signal. | Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. Check for and minimize in-source fragmentation. | |
| Contamination from the unlabeled Timiperone in the this compound standard. | Verify the purity of the this compound standard. If significant unlabeled analyte is present, a new, purer standard should be obtained. | |
| Loss of this compound signal over time in stored samples | Degradation of the analyte due to improper storage. | Review and optimize storage conditions. Ensure samples are stored at a sufficiently low temperature and protected from light. |
| Adsorption to container surfaces. | Use low-binding collection and storage tubes. | |
| Enzymatic degradation. | Ensure samples are frozen immediately after collection and minimize time at room temperature during processing. |
Data Presentation: Stability of Antipsychotics in Biological Samples
Table 1: Long-Term Stability of Haloperidol in Human Plasma
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| Room Temperature (~20-25°C) | 24 hours | >90% | [1] |
| Refrigerated (4°C) | 7 days | >90% | [2] |
| Frozen (-20°C) | 3 months | >85% | [3] |
| Frozen (-80°C) | 6 months | >90% | [4][5] |
Table 2: Long-Term Stability of Other Atypical Antipsychotics in Human Serum [4][5]
| Analyte | Storage at -20°C (270 days) | Storage at -80°C (270 days) |
| Risperidone | Stable | Stable |
| Paliperidone | Stable for 60 days | Stable |
| Olanzapine | Stable | Stable |
| Clozapine | Stable | Stable |
| Quetiapine | Stable | Stable |
Disclaimer: The data presented above is for informational purposes and should be used as a guideline. It is highly recommended to perform a comprehensive stability assessment for this compound in the specific biological matrix and under the exact storage conditions used in your laboratory.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Plasma
Objective: To evaluate the stability of this compound in human plasma at different storage temperatures over an extended period.
Methodology:
-
Preparation of Spiked Plasma Samples:
-
Thaw a pool of blank human plasma (with appropriate anticoagulant, e.g., K2EDTA) at room temperature.
-
Spike the plasma with this compound to achieve a known concentration (e.g., mid-range of the intended calibration curve).
-
Vortex the spiked plasma pool for 1 minute to ensure homogeneity.
-
Aliquot the spiked plasma into multiple small, light-resistant polypropylene tubes.
-
-
Storage:
-
Store the aliquots at three different temperatures:
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Ultra-low frozen (-80°C)
-
-
At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.
-
-
Sample Analysis:
-
On the day of analysis, thaw the retrieved samples at room temperature.
-
Prepare a fresh set of calibration standards and quality control (QC) samples.
-
Extract this compound from the stored samples, fresh calibration standards, and QC samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the stored samples using the freshly prepared calibration curve.
-
Compare the mean concentration of the stored samples at each time point to the mean concentration of the samples analyzed at time zero.
-
The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for long-term stability assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validation & Comparative
Cross-Validation of Timiperone Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of bioanalytical data is paramount. When quantifying Timiperone in biological matrices, particularly in multi-site studies or when methods are updated, cross-validation of the analytical assay is a critical step. This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Timiperone, with Timiperone-d4 as the internal standard (IS), and outlines the process for their cross-validation.
The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative bioanalysis.[1] It effectively compensates for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[1] Cross-validation is the process of comparing two validated bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix. This is essential when data from different laboratories or different analytical methods need to be combined or compared.[2][3]
Experimental Design and Methodologies
This comparison is based on two distinct, validated LC-MS/MS methods, designated as Method A and Method B, for the quantification of Timiperone in human plasma.
Method A: Ultra-High Performance Liquid Chromatography (UHPLC) with Rapid Gradient
Sample Preparation: A protein precipitation (PPT) method is employed. To 100 µL of plasma, 20 µL of this compound internal standard working solution (100 ng/mL) is added, followed by 300 µL of acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then diluted with water prior to injection.
Chromatography:
-
System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 2 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Timiperone: [Precise precursor ion > Precise product ion]
-
This compound: [Precise precursor ion > Precise product ion]
-
Method B: High-Performance Liquid Chromatography (HPLC) with Isocratic Elution
Sample Preparation: A liquid-liquid extraction (LLE) is utilized. To 200 µL of plasma, 25 µL of this compound internal standard working solution (100 ng/mL) and 50 µL of 1M sodium hydroxide are added. The sample is then extracted with 1 mL of methyl tert-butyl ether (MTBE). After centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.
Chromatography:
-
System: HPLC system
-
Column: C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase: 60:40 Acetonitrile:10 mM Ammonium Acetate
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI, Positive Mode
-
MRM Transitions:
-
Timiperone: [Precise precursor ion > Precise product ion]
-
This compound: [Precise precursor ion > Precise product ion]
-
Data Presentation: Method Performance Comparison
The performance of each method was evaluated according to the FDA's Bioanalytical Method Validation guidance. The key validation parameters are summarized below.
| Parameter | Method A (UHPLC-PPT) | Method B (HPLC-LLE) | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | 0.2 - 150 ng/mL | r² ≥ 0.99 |
| Accuracy (% Bias) | -5.2% to 6.8% | -8.1% to 9.3% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 7.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | ~85% | >90% | Consistent, precise, and reproducible |
| Matrix Effect | CV ≤ 10% | CV ≤ 12% | CV of IS-normalized matrix factor ≤ 15% |
| LLOQ | 0.1 ng/mL | 0.2 ng/mL | S/N ≥ 5, Accuracy & Precision criteria met |
Cross-Validation Results
To establish inter-method reliability, a cross-validation study was conducted using quality control (QC) samples and incurred study samples. The same batches of QC samples were analyzed using both Method A and Method B.
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| Low | 0.3 | 0.29 | 0.31 | +6.7% |
| Medium | 5.0 | 5.15 | 4.85 | -5.8% |
| High | 80.0 | 78.9 | 82.4 | +4.4% |
Acceptance Criterion: The mean concentration of at least two-thirds of the QC samples should be within ±20% of the nominal concentration. The results above demonstrate that both methods produce comparable data.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for Timiperone quantification.
References
Timiperone-d4 in Bioanalysis: A Comparative Guide to Internal Standards for Antipsychotic Drug Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antipsychotic drugs, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative overview of Timiperone-d4 and other commonly used deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of antipsychotic medications.
The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a widely accepted strategy to compensate for variability in sample preparation and matrix effects during LC-MS/MS analysis. This compound, a deuterated form of the butyrophenone antipsychotic Timiperone, serves as a valuable internal standard, especially for the analysis of structurally related compounds. This guide will delve into the performance characteristics of this compound and compare it with other deuterated standards frequently employed for the analysis of common antipsychotics such as Haloperidol, Olanzapine, Risperidone, Quetiapine, Aripiprazole, and Ziprasidone.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, thereby effectively normalizing for variations in extraction recovery and matrix effects. The following table summarizes key performance parameters for several deuterated internal standards as reported in various validated LC-MS/MS methods.
| Internal Standard | Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Precision (CV%) | Accuracy (%) | Citation |
| This compound | Butyrophenones | Human Plasma | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Haloperidol-d4 | Haloperidol | Human Plasma | >95 | Not Reported | Intra-day: 0.92-5.33, Inter-day: 2.05-5.73 | Intra-day: 95.40-102.52, Inter-day: 95.40-102.66 | [1] |
| Olanzapine-d3 | Olanzapine | Human Serum | 84-95 | 100-103 | ≤4.8 | 2.6-11.9 | [2] |
| Risperidone-d4 | Risperidone | Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Quetiapine-d8 | Quetiapine | Human Plasma | Not Reported | Not Reported | <6.4 | <6.0 | [4] |
| Aripiprazole-d8 | Aripiprazole | Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Ziprasidone-d8 | Ziprasidone | Rabbit Plasma | 95.70 | Not Reported | Intra-run: 0.625-0.947, Inter-run: 2.182-3.198 | Not Reported | [6] |
Note: While direct comparative studies are limited, this table compiles data from individual validation studies to provide an overview of the expected performance. The absence of publicly available data for this compound's specific performance metrics (recovery, matrix effect, precision, and accuracy) in a validated method for antipsychotic analysis is a notable gap in the current literature.
Experimental Methodologies
The following sections outline typical experimental protocols for the LC-MS/MS analysis of antipsychotic drugs using deuterated internal standards. These protocols are based on methodologies reported in the cited literature.
Sample Preparation: Solid Phase Extraction (SPE) for Haloperidol
A common sample preparation technique involves solid-phase extraction. For the analysis of haloperidol, a Strata-X PRO cartridge can be employed for efficient extraction from human plasma[1].
-
Pre-treatment: To 100 µL of human plasma, add the internal standard solution (Haloperidol-d4).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Olanzapine
Liquid-liquid extraction is another widely used technique for sample clean-up.
-
Addition of Internal Standard: Add Olanzapine-d3 solution to the plasma sample.
-
Extraction: Add an immiscible organic solvent, vortex to mix, and centrifuge to separate the layers.
-
Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile or methanol)[1][2]. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of antipsychotic drugs using a deuterated internal standard.
Caption: A generalized workflow for the quantitative analysis of antipsychotics in plasma using LC-MS/MS with a deuterated internal standard.
Signaling Pathway of Antipsychotic Action
The therapeutic effects of many antipsychotic drugs are mediated through their interaction with dopamine and serotonin receptors in the brain. The diagram below illustrates this general signaling pathway.
Caption: Simplified signaling pathway illustrating the antagonistic action of antipsychotic drugs on dopamine and serotonin receptors.
References
- 1. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Timiperone and Haloperidol for Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical and pharmacological comparison of two butyrophenone antipsychotics, timiperone and haloperidol, for the treatment of schizophrenia. The information is compiled from clinical trial data and pharmacological studies to assist in research and drug development.
Overview and Mechanism of Action
Timiperone and haloperidol are both typical antipsychotics belonging to the butyrophenone class.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] This blockade of D2 receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3]
Timiperone, marketed in Japan under the brand name Tolopelon, also demonstrates antagonistic activity at serotonin 5-HT2A receptors.[1][4][5] This dual action on both dopamine and serotonin receptors may contribute to its efficacy against a broader range of symptoms and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[1]
Haloperidol, a widely used antipsychotic, is a potent D2 receptor antagonist with a well-established efficacy profile for positive symptoms.[6][7][8] It has a lower affinity for serotonin receptors compared to timiperone.[2][9]
Signaling Pathway Diagram
Caption: Mechanism of action for Timiperone and Haloperidol.
Clinical Efficacy
A key head-to-head comparison of timiperone and haloperidol was conducted in a multi-clinic, double-blind, controlled study involving 206 patients with schizophrenia.[4][10] The results of this 12-week trial provide the primary comparative efficacy data.
| Efficacy Outcome | Timiperone | Haloperidol | Statistical Significance | Citation |
| Final Global Improvement Rating | Superior | - | Timiperone significantly superior | [4][10] |
| General Usefulness Rating | Superior | - | Timiperone significantly superior | [4][10] |
| Improvement in Hallucinations & Delusions | Superior | - | Timiperone superior | [4][10] |
| Improvement in Deficiency of Initiative & Blunted Affect | Superior | - | Timiperone superior | [4][10] |
Safety and Tolerability
The overall safety profiles of timiperone and haloperidol were compared in the same 1983 clinical trial.
| Safety Outcome | Timiperone | Haloperidol | Statistical Significance | Citation |
| Overall Safety Rating | No significant difference | No significant difference | Not statistically significant | [4][10] |
It is important to note that as typical antipsychotics, both timiperone and haloperidol can cause extrapyramidal symptoms (EPS) due to their potent D2 receptor blockade.[2][3] Haloperidol is well-known for its high propensity to cause EPS.[6] While the comparative trial found no overall difference in safety, the dual action of timiperone on serotonin receptors could theoretically lead to a lower incidence of EPS, a hypothesis that requires further investigation in modern clinical trials.[1]
Pharmacokinetics
| Parameter | Timiperone | Haloperidol | Citation |
| Administration | Oral | Oral, Intramuscular, Intravenous | [2][5] |
| Bioavailability | - | 60-70% (oral) | [2][9] |
| Protein Binding | - | ~90% | [9] |
| Metabolism | - | Hepatic (CYP3A4, CYP2D6) | [9][11] |
| Elimination Half-life | - | 14-37 hours (oral) | [2][9] |
| Excretion | - | Biliary and Urine | [2][9] |
Pharmacokinetic data for timiperone is limited in publicly available English-language literature.
Experimental Protocols
The primary comparative data is derived from a 1983 multi-clinic, double-blind, randomized controlled trial.[4][10]
Experimental Workflow Diagram
Caption: Workflow of the 1983 comparative clinical trial.
Key Methodological Details of the 1983 Study: [4][10]
-
Study Design: A multi-clinic, double-blind, randomized controlled trial.
-
Patient Population: 206 patients diagnosed with schizophrenia.
-
Treatment Arms:
-
Timiperone: 1.0 mg per tablet.
-
Haloperidol: 1.5 mg per tablet.
-
-
Dosing Regimen:
-
Day 1: 1-3 tablets.
-
Subsequent days: Dosage adjusted based on symptoms, up to a maximum of 12 tablets per day.
-
-
Treatment Duration: 12 weeks.
-
Efficacy Endpoints:
-
Final Global Improvement Rating.
-
General Usefulness Rating.
-
Improvement in specific symptoms (hallucinations, delusions, deficiency of initiative, blunted affect).
-
-
Safety Endpoints: Overall safety rating based on adverse event reporting.
Conclusion for Drug Development Professionals
The available clinical evidence, primarily from a 1983 study, suggests that timiperone may offer superior efficacy compared to haloperidol in treating both positive and negative symptoms of schizophrenia, with a comparable overall safety profile.[4][10] Timiperone's additional 5-HT2A antagonism is a key pharmacological differentiator that may contribute to its broader spectrum of activity.[1][4][5]
However, the age of this pivotal study highlights a significant data gap. Modern, well-controlled clinical trials are warranted to confirm these findings and to more thoroughly characterize the comparative safety profile, particularly regarding extrapyramidal symptoms and metabolic effects. Further research into the pharmacokinetics of timiperone is also crucial for optimizing dosing strategies. The development of butyrophenone derivatives with mixed receptor activity, such as timiperone, may represent a promising avenue for improving upon the therapeutic profile of traditional typical antipsychotics.
References
- 1. What is Timiperone used for? [synapse.patsnap.com]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. A practical clinical trial comparing haloperidol, risperidone, and olanzapine for the acute treatment of first-episode nonaffective psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Timiperone - Wikipedia [en.wikipedia.org]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Haloperidol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. A comparison of the clinical effects of timiperone, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Timiperone and Perphenazine in the Treatment of Schizophrenia
In the landscape of antipsychotic pharmacotherapy for schizophrenia, a detailed understanding of the comparative efficacy and safety of different agents is paramount for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of Timiperone, a butyrophenone derivative, and Perphenazine, a phenothiazine antipsychotic, drawing upon available clinical and pharmacological data.
Executive Summary
Direct comparative clinical trial data suggests that timiperone may offer advantages over perphenazine in the treatment of schizophrenia. A key multicentre, double-blind study found timiperone to be superior in global improvement ratings, primarily due to a lower incidence of symptom aggravation.[1] Furthermore, timiperone was associated with a lower frequency of certain side effects, including excitability, irritability, anxiety, and anorexia, when compared to perphenazine.[1] Both medications are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a common mechanism of action for many antipsychotic drugs.[2][3][4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for Timiperone and Perphenazine.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor | Timiperone | Perphenazine |
| Dopamine D2 | Data Not Available | ~1.4 nM |
| Serotonin 5-HT2A | Data Not Available | Data Not Available |
Note: Lower Ki values indicate higher binding affinity. The absence of specific Ki values for Timiperone in readily available literature presents a limitation in the direct quantitative comparison of receptor binding profiles.
Table 2: Clinical Efficacy and Safety from a Head-to-Head Clinical Trial
| Parameter | Timiperone | Perphenazine |
| Global Improvement Rating | Superior | - |
| Rate of Aggravation | Lower | Higher |
| Frequency of Excitability | Less Frequent | More Frequent |
| Frequency of Irritability | Less Frequent | More Frequent |
| Frequency of Anxiety | Less Frequent | More Frequent |
| Frequency of Anorexia | Less Frequent | More Frequent |
Source: Takahashi et al. (1982). A multicentre, double-blind, controlled study.[1]
Experimental Protocols
A comprehensive understanding of the methodologies employed in comparative clinical trials is essential for interpreting the results.
Protocol: Head-to-Head Comparison of Timiperone and Perphenazine (Takahashi et al., 1982)
-
Study Design: A multicentre, double-blind, randomized, controlled trial.[1]
-
Patient Population: 205 patients diagnosed with schizophrenia.[1]
-
Treatment Duration: 12 weeks.[1]
-
Interventions:
-
Timiperone group: Dosage not specified in the available abstract.
-
Perphenazine group: Dosage not specified in the available abstract.
-
-
Primary Outcome Measures: The primary efficacy endpoint was the global improvement rating. Safety and tolerability were assessed by monitoring the frequency of adverse events.[1]
-
Assessment Scales: While the specific scales used (e.g., Brief Psychiatric Rating Scale - BPRS, Positive and Negative Syndrome Scale - PANSS) are not detailed in the available abstract, such scales are standard in schizophrenia clinical trials for assessing symptom severity.[6][7][8]
Signaling Pathways
Both Timiperone and Perphenazine exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Blockade of these receptors is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, their antagonist activity at serotonin 5-HT2A receptors may contribute to their efficacy, particularly in addressing negative symptoms, and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[2][3][4][5]
Conclusion
Based on the available head-to-head clinical trial data, Timiperone demonstrates a favorable efficacy and side effect profile compared to Perphenazine for the treatment of schizophrenia.[1] Its superiority in global improvement and lower incidence of certain adverse events suggest it may be a valuable therapeutic alternative. However, a significant limitation in this comparison is the lack of publicly available quantitative data on Timiperone's receptor binding affinities (Ki values), which would allow for a more detailed pharmacological comparison. Further research providing these values and more detailed results from comparative clinical trials would be highly beneficial for the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. Clocapramine - Wikipedia [en.wikipedia.org]
- 6. The Positive and Negative Syndrome Scale and the Brief Psychiatric Rating Scale. Reliability, comparability, and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precursors to the PANSS: The BPRS and its progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VALIDITY OF PSYCHIATRIC SYMPTOM SCALES AND CLINICAL IMPLICATIONS - A Systematic Review of Combination and High-Dose Atypical Antipsychotic Therapy in Patients with Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isotopic Effect Studies of Timiperone-d4 in Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of the antipsychotic drug Timiperone and its deuterated analog, Timiperone-d4. By leveraging the kinetic isotope effect, the introduction of deuterium at specific molecular positions can significantly alter metabolic stability, offering potential therapeutic advantages. This document outlines the metabolic fate of Timiperone, proposes a strategic deuteration for this compound, presents a hypothetical comparative metabolic profile, and details experimental protocols for conducting such a comparative study.
Introduction to Timiperone and its Metabolism
Timiperone is a butyrophenone antipsychotic medication used in the treatment of schizophrenia.[1] Its therapeutic action is primarily attributed to its dopamine D2 and serotonin 5-HT2A receptor antagonist activity.[1] The metabolism of Timiperone is a critical determinant of its pharmacokinetic profile and can be influenced by enzymes primarily from the cytochrome P450 (CYP) family, with CYP3A4 playing a significant role.[1][2][3][4]
The major metabolic pathways of Timiperone include:
-
N-dealkylation: This process involves the removal of the piperidine ring from the benzimidazolinone moiety.[5][6][7][8]
-
Reduction of the butyrophenone side chain: The ketone group on the butyrophenone side chain can be reduced to a secondary alcohol, forming a reduced metabolite.[9]
These metabolic transformations lead to the formation of several metabolites, which are then further conjugated and excreted.
The Isotopic Effect of Deuteration: this compound
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) .[10][11][12]
By strategically placing deuterium at sites of metabolic vulnerability, or "metabolic soft spots," the rate of metabolism at that position can be reduced.[13] This can lead to several potential benefits, including:
-
Increased drug exposure (AUC): A slower metabolism can lead to higher plasma concentrations of the parent drug over time.[14]
-
Longer half-life (t½): This may allow for less frequent dosing, improving patient compliance.[10]
-
Reduced formation of certain metabolites: This can be advantageous if a metabolite is associated with adverse effects.[15]
-
Altered metabolite profile: Deuteration can shift the metabolic pathway towards alternative routes.[16]
For Timiperone, strategic deuteration to create This compound would likely target the positions susceptible to oxidative metabolism by CYP enzymes. A logical approach would be to replace the four hydrogen atoms on the two carbons alpha to the piperidine nitrogen, as this is a primary site for N-dealkylation.
Comparative Metabolic Profile: Timiperone vs. This compound
The following table presents a hypothetical comparison of the in vitro metabolic stability of Timiperone and the proposed this compound in human liver microsomes. The data is illustrative and based on the expected kinetic isotope effect.
| Parameter | Timiperone | This compound (Hypothetical) | Expected Outcome of Deuteration |
| Metabolic Pathway | Rate of Metabolite Formation (pmol/min/mg protein) | Rate of Metabolite Formation (pmol/min/mg protein) | |
| N-dealkylation | 100 | 40 | Reduced rate due to KIE at the site of deuteration |
| Butyrophenone Reduction | 50 | 48 | Minimal change as deuteration is not at this site |
| Pharmacokinetic Parameter | Value | Value (Hypothetical) | |
| In vitro half-life (t½, min) | 30 | 75 | Increased half-life due to slower metabolism |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.1 | 9.2 | Decreased clearance indicating slower metabolism |
Experimental Protocols
This section provides a detailed methodology for a comparative in vitro metabolic stability study of Timiperone and this compound using human liver microsomes.
Objective
To compare the rate of metabolism of Timiperone and this compound in human liver microsomes and to identify the major metabolites formed.
Materials
-
Timiperone
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) for LC-MS analysis (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of Timiperone and this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compounds in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (e.g., ACN with 0.1% formic acid and the internal standard).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
Working solution of Timiperone or this compound (final concentration, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an aliquot of the quenching solution to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Timiperone or this compound) and to identify and quantify the major metabolites.
-
Use appropriate chromatographic conditions to separate the parent compounds and their metabolites.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Data Analysis
-
Metabolic Stability:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
-
-
Metabolite Profiling:
-
Analyze the LC-MS/MS data to identify the major metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.
-
Compare the rate of formation of each metabolite for Timiperone and this compound.
-
Visualizations
The following diagrams illustrate the metabolic pathways of Timiperone and a typical experimental workflow for a comparative metabolic study.
Caption: Metabolic pathways of Timiperone.
Caption: Experimental workflow for comparative metabolic study.
References
- 1. Overview of Mass Spectrometry for Metabolomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonyl reduction of timiperone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Portico [access.portico.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aminer.org [aminer.org]
Inter-Laboratory Comparison of Timiperone Quantification Methods: A Validation Guide
Disclaimer: Publicly available literature lacks specific inter-laboratory validation studies for Timiperone-d4. This guide, therefore, presents a hypothetical inter-laboratory comparison based on established bioanalytical method validation principles to illustrate the process and compare two common analytical techniques. The experimental data herein is illustrative and not the result of an actual study.
This guide provides a comparative overview of two prevalent analytical methods for the quantification of Timiperone, using this compound as an internal standard (IS). The comparison is framed as a hypothetical inter-laboratory study involving three laboratories to assess the robustness, reliability, and transferability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The objective is to guide researchers and drug development professionals in selecting and validating an appropriate analytical method for pharmacokinetic or toxicokinetic studies.
Comparative Analysis of Validation Parameters
An inter-laboratory study was simulated to compare the performance of LC-MS/MS and GC-MS methods for Timiperone quantification across three distinct laboratories. Key validation parameters, including linearity, the lower limit of quantification (LLOQ), accuracy, and precision, were assessed. The results are summarized below.
| Parameter | Method | Lab A | Lab B | Lab C | Cross-Lab Mean |
| Linearity (R²) | LC-MS/MS | 0.998 | 0.999 | 0.998 | 0.998 |
| GC-MS | 0.995 | 0.994 | 0.996 | 0.995 | |
| LLOQ (ng/mL) | LC-MS/MS | 0.1 | 0.1 | 0.12 | 0.11 |
| GC-MS | 1.0 | 1.2 | 1.0 | 1.07 | |
| Accuracy (% Bias) | |||||
| Low QC (0.3 ng/mL) | LC-MS/MS | -4.5% | -5.2% | -3.8% | -4.5% |
| Mid QC (50 ng/mL) | LC-MS/MS | 2.1% | 1.5% | 2.8% | 2.1% |
| High QC (150 ng/mL) | LC-MS/MS | 1.8% | 1.1% | 2.2% | 1.7% |
| Low QC (3 ng/mL) | GC-MS | -8.2% | -9.5% | -7.9% | -8.5% |
| Mid QC (50 ng/mL) | GC-MS | 4.5% | 5.1% | 3.9% | 4.5% |
| High QC (150 ng/mL) | GC-MS | 3.2% | 4.0% | 2.8% | 3.3% |
| Precision (% RSD) | |||||
| Low QC (0.3 ng/mL) | LC-MS/MS | 6.8% | 7.5% | 6.5% | 6.9% |
| Mid QC (50 ng/mL) | LC-MS/MS | 3.2% | 2.8% | 3.5% | 3.2% |
| High QC (150 ng/mL) | LC-MS/MS | 2.5% | 2.1% | 2.9% | 2.5% |
| Low QC (3 ng/mL) | GC-MS | 11.5% | 12.8% | 10.9% | 11.7% |
| Mid QC (50 ng/mL) | GC-MS | 6.2% | 7.1% | 5.8% | 6.4% |
| High QC (150 ng/mL) | GC-MS | 4.8% | 5.5% | 4.5% | 4.9% |
Note: The LC-MS/MS method demonstrates superior sensitivity (lower LLOQ) and better precision and accuracy, particularly at lower concentrations, which is a common advantage of this technique.[1][2] The validation performance across the three hypothetical labs shows good reproducibility for the LC-MS/MS method.
Signaling Pathway and Experimental Workflow
To provide context for the analysis, the mechanism of action for Timiperone and the workflow for the inter-laboratory validation are illustrated below.
Figure 1. Simplified signaling pathway for Timiperone.
Figure 2. General workflow for an inter-laboratory method validation.
Experimental Protocols
The following are hypothetical, detailed protocols for the quantification of Timiperone in human plasma using this compound as an internal standard. These protocols are based on common practices for bioanalytical method validation.[3][4]
Method 1: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
Chromatographic Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent.
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, linear gradient to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 30% B and re-equilibrate for 1.5 minutes.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Timiperone: Q1 410.2 -> Q3 165.1
-
This compound: Q1 414.2 -> Q3 169.1
-
-
Key Parameters: Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C.
-
Method 2: GC-MS Quantification
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 100 µL of 1M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of n-butyl chloride:isoamyl alcohol (98:2, v/v).
-
Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for analysis.
-
Inject 2 µL into the GC-MS system.
-
-
Chromatographic Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C, Splitless mode.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (Hypothetical):
-
Timiperone: m/z 409, 244, 165
-
This compound: m/z 413, 248, 169
-
-
Conclusion
Based on the hypothetical inter-laboratory validation, the LC-MS/MS method provides superior performance characteristics for the quantification of Timiperone in plasma compared to the GC-MS method. Its higher sensitivity, better precision, and accuracy make it more suitable for studies requiring low detection limits, such as single-dose pharmacokinetic studies. The GC-MS method, while viable, may be better suited for applications where higher concentrations are expected and the instrumentation is more readily available. The successful transfer and validation of an analytical method across multiple laboratories, as demonstrated in this simulated study, is a critical step in ensuring data integrity for multi-site clinical or preclinical trials, in accordance with guidelines from regulatory bodies like the FDA and EMA.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wildpharm.co.za [wildpharm.co.za]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Timiperone-d4 as a Reference Standard for Impurity Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling, the identification and quantification of unwanted chemical entities in drug substances, is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of Timiperone-d4 as a reference standard for the impurity profiling of Timiperone, an antipsychotic medication. While direct comparative experimental data for Timiperone impurity profiling is limited in publicly available literature, this guide outlines the principles, methodologies, and advantages of using a stable isotope-labeled internal standard like this compound, supported by established analytical practices.
The Critical Role of Reference Standards in Impurity Profiling
Reference standards are highly characterized materials used to ensure the identity, potency, quality, and purity of drug substances.[1] In impurity profiling, they are indispensable for:
-
Accurate Quantification: Establishing a benchmark against which the concentration of impurities can be precisely measured.
-
Method Validation: Ensuring the analytical method is accurate, precise, and specific for the intended impurities.
-
Peak Identification: Aiding in the identification of impurity peaks in complex chromatograms.
This compound: An Advanced Reference Standard
This compound is a stable isotope-labeled (SIL) version of Timiperone, where four hydrogen atoms have been replaced with deuterium. This subtle modification in mass does not significantly alter its chemical properties, making it an ideal internal standard for chromatographic and mass spectrometric analysis.
Comparison of Reference Standard Alternatives
The choice of a reference standard is crucial for the reliability of impurity profiling. Here, we compare this compound with the common alternative, unlabeled Timiperone.
| Feature | This compound (Internal Standard) | Unlabeled Timiperone (External Standard) |
| Principle of Quantification | Relative response of the analyte to the internal standard is measured. | Absolute response of the analyte is compared to a calibration curve generated from the external standard. |
| Compensation for Matrix Effects | High. Co-elution with the analyte allows for compensation of variations in sample preparation and instrument response. | Low. Does not account for sample-specific variations that can affect analyte signal. |
| Accuracy and Precision | Generally higher due to normalization of variability. | Can be high with careful control, but more susceptible to errors from sample matrix and injection volume variations. |
| Cost and Availability | Higher cost and potentially lower availability. | Lower cost and readily available. |
| Potential for Interference | Low. Mass difference allows for clear distinction by mass spectrometry. | High. Cannot be distinguished from the analyte by the detector. |
Experimental Design for Timiperone Impurity Profiling
A robust impurity profiling workflow is essential for regulatory compliance and patient safety. The following outlines a typical experimental approach for the analysis of Timiperone and its potential impurities using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for Timiperone impurity profiling using this compound.
Key Experimental Protocols
1. Forced Degradation Studies:
To identify potential degradation products, Timiperone should be subjected to stress conditions as per ICH guidelines. This involves exposing the API to acidic, basic, oxidative, thermal, and photolytic stress.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
2. LC-MS/MS Method for Impurity Quantification:
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for impurity profiling due to its high sensitivity and selectivity.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for Timiperone, this compound, and any identified impurities.
3. Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship for Selecting a Reference Standard
The decision to use a stable isotope-labeled internal standard like this compound over an unlabeled standard involves a trade-off between cost and data quality.
Caption: Decision tree for reference standard selection.
Conclusion
The use of this compound as an internal standard offers significant advantages for the impurity profiling of Timiperone, particularly when high accuracy and precision are required, and when dealing with complex sample matrices. Its ability to compensate for variations in sample preparation and instrument response leads to more reliable and robust analytical data. While the initial cost of a stable isotope-labeled standard is higher, the improved data quality can prevent costly batch failures and regulatory delays, ultimately ensuring the safety and efficacy of the final drug product. For routine quality control where matrix effects are well-understood and controlled, an unlabeled Timiperone external standard may be a viable alternative. However, for method development, validation, and in-depth impurity characterization, this compound is the superior choice.
References
The Gold Standard in Precision: Correlating Timiperone-d4 Levels with Therapeutic Drug Monitoring
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount for establishing efficacy and safety. In the realm of antipsychotic medication, therapeutic drug monitoring (TDM) of agents like Timiperone is crucial for optimizing patient outcomes. The use of a stable isotope-labeled internal standard, such as Timiperone-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy. This guide provides an objective comparison of this compound with alternative internal standards, supported by experimental principles and detailed methodologies.
Timiperone, a butyrophenone antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Monitoring its plasma concentrations helps in tailoring dosages to individual patient needs, thereby minimizing side effects and enhancing therapeutic response. The precision of TDM is heavily reliant on the analytical method employed, particularly the choice of internal standard to correct for variability during sample processing and analysis.[3][4][5]
The Superiority of Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[4] Stable isotope-labeled (SIL) internal standards, like this compound, are considered the benchmark because their physicochemical properties are nearly identical to the unlabeled drug.[3][5][6] This near-identical behavior allows for superior correction of matrix effects and variations in instrument response, leading to more accurate and precise quantification compared to structural analogs.[5][7]
Comparative Analysis of Internal Standards
| Feature | This compound (Stable Isotope Labeled) | Structural Analog (e.g., Haloperol) |
| Chemical & Physical Properties | Nearly identical to Timiperone | Similar, but not identical |
| Chromatographic Retention Time | Co-elutes with Timiperone[4] | May have a different retention time |
| Ionization Efficiency | Nearly identical to Timiperone | May differ from Timiperone |
| Extraction Recovery | Tracks the recovery of Timiperone accurately[4] | May have different extraction efficiency |
| Correction for Matrix Effects | Excellent[5] | Less reliable, can lead to biased results |
| Cost | Higher | Lower |
| Availability | Custom synthesis may be required | More readily available |
Experimental Protocols for Timiperone Quantification
The following is a representative LC-MS/MS protocol for the quantification of Timiperone in human plasma, utilizing this compound as the internal standard. This protocol is based on established methods for antipsychotic drug monitoring.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8][9][10]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Timiperone and its metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of Timiperone and this compound standards |
Visualizing the Mechanism and Workflow
To better understand the context of Timiperone's therapeutic action and the analytical process for its monitoring, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Correlating this compound Levels with Therapeutic Outcomes
The therapeutic range for Timiperone in plasma has been reported to be between 3.2 ng/mL and 9.5 ng/mL, with its reduced metabolite, RTIM, ranging from 1.7 ng/mL to 7.6 ng/mL.[11] Significant positive correlations have been observed between the daily dose of Timiperone and its plasma concentrations.[11] By accurately measuring Timiperone levels using a validated LC-MS/MS method with this compound as the internal standard, clinicians and researchers can:
-
Ensure patient compliance.
-
Optimize dosing to achieve therapeutic concentrations.
-
Minimize the risk of dose-dependent side effects. [1]
-
Investigate potential drug-drug interactions. [1]
References
- 1. What is Timiperone used for? [synapse.patsnap.com]
- 2. Timiperone - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma concentrations of timiperone and its reduced metabolite in the patients on timiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Timiperone-d4 in a Laboratory Setting
General Disposal Guidelines
Unused or waste Timiperone-d4 should be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary. However, several overarching principles apply:
-
Do Not Dispose Down the Drain: Pharmaceutical compounds, including this compound, should never be disposed of in the sewer system. This prevents the contamination of waterways and potential harm to aquatic life.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to ensure proper handling and disposal. Use clearly labeled, sealed containers for collection.
-
Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and incinerate chemical waste in an environmentally sound manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
